Boc-D-Lys(2-Cl-Z)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUMDPHEFWGCJF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428475 | |
| Record name | Boc-D-Lys(2-Cl-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54613-99-9, 57096-11-4 | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boc-D-Lys(2-Cl-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Application of Boc-D-Lys(2-Cl-Z)-OH in Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nα-tert-butyloxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine, commonly abbreviated as Boc-D-Lys(2-Cl-Z)-OH, is a pivotal protected amino acid derivative utilized in synthetic peptide chemistry. Its primary application lies in the stepwise assembly of peptide chains via solid-phase peptide synthesis (SPPS), specifically employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The incorporation of a D-lysine residue offers a strategic advantage in the design of therapeutic peptides and research tools by enhancing their stability against enzymatic degradation. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides robust protection for the lysine side-chain amine, which is stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group, yet can be efficiently cleaved under strong acidic conditions during the final cleavage of the peptide from the solid support. This guide provides a comprehensive overview of the properties, applications, and detailed methodologies associated with the use of this compound in peptide research.
Core Concepts: The Role of Protecting Groups in Peptide Synthesis
The synthesis of peptides with a defined sequence necessitates the use of protecting groups to prevent unwanted side reactions. Each amino acid possesses at least two reactive functional groups: an α-amino group and a α-carboxyl group. In the case of lysine, an additional ε-amino group is present on its side chain. During peptide bond formation, these reactive sites must be selectively blocked and deblocked to ensure the correct amino acid sequence is assembled.
This compound is a strategically protected D-lysine derivative with two key protecting groups:
-
The Boc (tert-butyloxycarbonyl) Group: This group protects the α-amino group and is considered a temporary protecting group. It is labile to moderately acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
-
The 2-Cl-Z (2-chlorobenzyloxycarbonyl) Group: This group protects the ε-amino group of the lysine side chain and is considered a more permanent protecting group. It is stable to the repetitive TFA treatments used to remove the Boc group but is cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
This differential lability of the protecting groups is the cornerstone of the Boc/Bzl strategy in SPPS, allowing for the selective deprotection of the α-amino group for chain elongation while the side chains remain protected.
Applications in Research and Drug Development
The primary application of this compound is as a building block in Boc-based solid-phase peptide synthesis. The incorporation of a D-lysine residue is a key strategy for:
-
Enhancing Metabolic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability is highly desirable for therapeutic peptides, as it can prolong their half-life in vivo.
-
Modulating Biological Activity: The stereochemistry of amino acids can significantly influence the three-dimensional structure of a peptide and its interaction with biological targets. The introduction of a D-lysine can alter the peptide's conformation, potentially leading to enhanced receptor binding affinity, altered selectivity, or novel biological activities.
-
Developing Antimicrobial Peptides: The positively charged side chain of lysine is often crucial for the activity of antimicrobial peptides (AMPs), as it facilitates interaction with the negatively charged membranes of bacteria. The use of D-lysine can enhance the stability and efficacy of these peptides.[3]
Quantitative Data in Peptide Synthesis
While specific quantitative data for the synthesis of peptides using this compound is not extensively tabulated in the literature, the following tables provide typical parameters and expected outcomes for Boc-SPPS, which are applicable to the incorporation of this amino acid derivative. The actual yields and purities will be sequence-dependent.
Table 1: Typical Reaction Parameters for Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 1.0 mmol/g | The choice of resin (e.g., Merrifield, PAM, MBHA) depends on whether a C-terminal acid or amide is desired.[4] |
| Boc-Amino Acid Excess | 2 - 4 equivalents | Relative to the resin loading capacity. |
| Coupling Reagent Excess | 2 - 4 equivalents | Common coupling reagents include DCC, HBTU, and HATU. |
| Coupling Time | 1 - 4 hours | Reaction completion can be monitored by a qualitative ninhydrin test. |
| Boc Deprotection Time | 20 - 30 minutes | Using 25-50% TFA in DCM. |
| Neutralization Time | 2 x 2 minutes | Using 5-10% DIEA in DCM. |
Table 2: Expected Yields and Purity in Boc-SPPS
| Parameter | Expected Outcome | Notes |
| Crude Peptide Yield | 50 - 90% | Highly dependent on the peptide sequence, length, and efficiency of each coupling step.[5] |
| Crude Peptide Purity | 40 - 80% | Purification via reverse-phase HPLC is typically required. |
| Final Purified Peptide Yield | 10 - 40% | Dependent on the complexity of the crude peptide mixture and the efficiency of the purification process. |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
General Boc-SPPS Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
Figure 1: General workflow of a single cycle in Boc solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing: Drain the deprotection solution and wash the peptide-resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
-
Washing: Wash the peptide-resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates complete coupling. If the test is positive (blue/purple color), a recoupling step may be necessary.
-
Repeat: Repeat the cycle from step 2 for the next amino acid to be added.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the 2-Cl-Z group, are removed.
Figure 2: Workflow for the final cleavage and purification of the synthesized peptide.
Protocol:
-
Preparation: The final peptide-resin is washed thoroughly with DCM and dried under vacuum.
-
HF Cleavage:
-
The dried peptide-resin is placed in a specialized HF cleavage apparatus.
-
A scavenger mixture (e.g., anisole) is added to trap reactive carbocations generated during deprotection.
-
Anhydrous hydrogen fluoride (HF) is condensed into the reaction vessel at low temperature.
-
The reaction is stirred at 0 °C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
-
HF Removal: The HF is carefully removed by evaporation under a stream of nitrogen.
-
Peptide Precipitation: The crude peptide is precipitated and washed several times with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Extraction and Lyophilization: The peptide is extracted from the resin with a suitable solvent (e.g., dilute acetic acid) and lyophilized to obtain a solid powder.
-
Purification and Analysis: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides with enhanced stability and potentially novel biological activities. Its use within the well-established Boc-SPPS framework allows for the reliable incorporation of D-lysine into peptide sequences. While the handling of strong acids in the final cleavage step requires caution, the robustness of the Boc/Bzl strategy makes it a suitable choice for the synthesis of a wide range of peptides for research and therapeutic development. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for scientists and researchers employing this important synthetic tool.
References
Technical Guide: Boc-D-Lys(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-D-Lys(2-Cl-Z)-OH (CAS Number 57096-11-4), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides comprehensive experimental protocols for its application, and outlines the subsequent deprotection strategies.
Core Compound Properties
This compound, also known as N-α-t.-Boc-N-ε-2-chloro-CBZ-D-lysine, is a derivative of the D-isomer of the amino acid lysine. It is specifically designed for use in Boc-chemistry-based solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group offers semi-permanent protection for the ε-amino group of the lysine side chain. This orthogonal protection scheme is fundamental to the controlled, stepwise elongation of peptide chains.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 57096-11-4 | |
| Molecular Formula | C₁₉H₂₇ClN₂O₆ | [1] |
| Molecular Weight | 414.88 g/mol | |
| MDL Number | MFCD00065585 |
| Physicochemical Properties | Value | Source |
| Appearance | White to off-white or beige powder | |
| Purity (TLC) | ≥98% | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMF | |
| Optical Rotation (α 25/D) | +7.5 to +12.5° (c=2% in DMF) |
Note: Some data, such as melting point and specific optical rotation, may be reported for the L-isomer but are expected to be similar in magnitude for the D-isomer.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for the introduction of D-lysine residues into a peptide sequence using Boc SPPS. The 2-Cl-Z group is stable to the mildly acidic conditions used for the repeated cleavage of the N-α-Boc group (e.g., trifluoroacetic acid in dichloromethane) but can be removed under stronger acidic conditions at the final cleavage step.
Experimental Protocol: Incorporation of this compound in Boc-SPPS
This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a deprotected N-terminal amino group
-
This compound
-
Coupling reagent (e.g., DCC, HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
N-α-Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the resin and repeat the TFA treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes.
-
Wash the resin with DMF (3-5 times).
-
Confirm the presence of a free primary amine using the Kaiser test.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the activation mixture and allow it to react for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of the resin and perform a Kaiser test to monitor the reaction completion (a negative test indicates complete coupling).
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cycle Repetition: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Caption: Workflow for incorporating this compound in Boc-SPPS.
Deprotection of the 2-Cl-Z Group
The 2-Cl-Z protecting group on the lysine side chain is stable during the repetitive Boc deprotection steps. It is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] Alternatively, for peptides cleaved from the resin with the protecting groups intact, or for solution-phase synthesis, the 2-Cl-Z group can be removed by catalytic hydrogenolysis.[3]
Experimental Protocol: Removal by Catalytic Hydrogenolysis
This method is suitable for peptides that are sensitive to strong acids.
Materials:
-
2-Cl-Z protected peptide
-
Methanol (MeOH)
-
Formic acid
-
Palladium on carbon catalyst (5% Pd/C)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the 2-Cl-Z protected peptide in methanol containing 10% formic acid.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst. The mass of the catalyst should be approximately equal to the mass of the peptide.
-
Reaction Initiation: Gently warm the mixture until gas evolution is observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the deprotection by an appropriate analytical technique such as thin-layer chromatography (TLC) or mass spectrometry. Ensure the mixture remains acidic; add more formic acid if necessary.
-
Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the peptide.
-
Isolation: Combine the filtrates and evaporate the solvent in vacuo to obtain the deprotected peptide.
Caption: Catalytic hydrogenolysis workflow for 2-Cl-Z group removal.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is an essential reagent for the synthesis of peptides containing D-lysine residues via Boc-SPPS. Its robust side-chain protection, which is orthogonal to the temporary N-α-Boc group, allows for the precise and controlled assembly of complex peptide sequences. The established protocols for its incorporation and subsequent deprotection make it a reliable and versatile tool for researchers in peptide chemistry and drug development.
References
An In-depth Technical Guide to the Synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine, a critical building block in peptide synthesis and drug discovery. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Compound Properties
N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine, also known as Boc-D-Lys(2-Cl-Z)-OH, is a derivative of the amino acid D-lysine with orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group on the α-amino position is acid-labile, while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the ε-amino position is more stable and typically removed by hydrogenolysis. This differential protection strategy is fundamental in solid-phase peptide synthesis (SPPS) for the controlled assembly of peptide chains.
| Property | Value | Reference |
| CAS Number | 57096-11-4 | [1] |
| Molecular Formula | C₁₉H₂₇ClN₂O₆ | [1] |
| Molecular Weight | 414.88 g/mol | |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 65-80 °C | [1][2] |
| Optical Rotation | [α]²⁰/D +7.5 to +12.5° (c=2% in DMF) | |
| Purity | ≥98% (TLC/HPLC) | [1] |
| Solubility | Clear solution (1 mmole in 2 ml DMF) | |
| Storage | 2-8°C |
Synthesis Workflow
The synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine is a two-step process starting from D-lysine hydrochloride. The first step involves the selective protection of the α-amino group with a Boc group. The second step is the protection of the ε-amino group with the 2-chloro-CBZ group.
Experimental Protocol
This protocol is a representative procedure based on established methods for the protection of amino acids.
Step 1: Synthesis of N-α-t-Boc-D-lysine
Materials:
-
D-Lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution in an ice bath and adjust the pH to 10-11 by the dropwise addition of a 1 M NaOH solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise to the lysine solution while maintaining the pH at 10-11 with the addition of 1 M NaOH.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-α-t-Boc-D-lysine as a solid.
Step 2: Synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine
Materials:
-
N-α-t-Boc-D-lysine
-
2-Chlorobenzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-α-t-Boc-D-lysine in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add 2-chlorobenzyl chloroformate (1.05 equivalents) dropwise to the solution while stirring vigorously.
-
Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted 2-chlorobenzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine.
Characterization Data
| Analysis | Specification |
| Purity (TLC) | ≥ 98% |
| Purity (HPLC) | ≥ 98% |
| Identity (IR) | Passes test |
| Optical Rotation α 25/D | +7.5 to +12.5 ° (c=2% in DMF) |
Signaling Pathways and Logical Relationships
The synthesis of N-α-t-Boc-N-ε-2-chloro-CBZ-D-lysine is a clear example of orthogonal protection strategy in organic chemistry, which is a fundamental concept in the synthesis of complex molecules like peptides.
References
An In-depth Technical Guide to Boc-D-Lys(2-Cl-Z)-OH: Properties and Application in Peptide Synthesis
This technical guide provides a comprehensive overview of the chemical properties of Boc-D-Lys(2-Cl-Z)-OH, a critical reagent for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The document details the compound's molecular characteristics and its principal application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
This compound, also known as N-α-tert-Butyloxycarbonyl-N-ε-2-chlorobenzyloxycarbonyl-D-lysine, is a derivative of the amino acid D-lysine. It is specifically designed for use in peptide synthesis, where the protecting groups on the amino groups prevent unwanted side reactions. The key molecular data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C19H27ClN2O6 |
| Molecular Weight | 414.88 g/mol |
| CAS Number | 57096-11-4 |
Application in Solid-Phase Peptide Synthesis
This compound is a standard building block for the introduction of D-lysine residues into a peptide sequence using the Boc solid-phase peptide synthesis (SPPS) methodology. The lysine side chain is often a site for modifications such as ubiquitination, acetylation, methylation, or for the attachment of labels like biotin or fluorescent dyes[1].
The use of orthogonal protecting groups is a cornerstone of this technique. In this compound, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The 2-Cl-Z group is stable to the acidic conditions used for the removal of the Boc group during the iterative cycles of peptide chain elongation but can be removed under stronger acidic conditions, such as with hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), typically during the final cleavage of the peptide from the resin support[1].
The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support using the Boc-SPPS strategy.
The following is a generalized protocol for the incorporation of a Boc-protected amino acid onto a resin-bound peptide chain.
-
Resin Preparation : The synthesis begins with the desired C-terminal amino acid attached to a solid support (resin).
-
Deprotection : The N-terminal Boc protecting group of the resin-bound peptide is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amino group.
-
Washing : The resin is washed to remove the deprotection reagents and byproducts.
-
Neutralization : The protonated amino group is neutralized to the free amine using a base, commonly diisopropylethylamine (DIEA) in DCM, to prepare it for the subsequent coupling reaction.
-
Washing : The resin is washed again to remove the neutralization reagents.
-
Coupling : The next amino acid in the sequence, in this case, this compound, is activated and then added to the resin. Coupling reagents, such as dicyclohexylcarbodiimide (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are used to facilitate the formation of the peptide bond.
-
Washing : The resin is thoroughly washed to remove any unreacted reagents and byproducts, yielding the elongated peptide chain ready for the next coupling cycle.
This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups, including the 2-Cl-Z group, are removed.
References
The Solubility Profile of Boc-D-Lys(2-Cl-Z)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine, commonly referred to as Boc-D-Lys(2-Cl-Z)-OH. As a crucial building block in Boc-based solid-phase peptide synthesis (SPPS), understanding its solubility in various organic solvents is paramount for efficient reaction setup, optimal coupling efficiency, and overall success in peptide synthesis. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents logical workflows to assist researchers in handling this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 57096-11-4 | [1][2] |
| Molecular Formula | C₁₉H₂₇ClN₂O₆ | [1][2] |
| Molecular Weight | 414.88 g/mol | [3] |
| Appearance | White to slight yellow to beige powder | [3] |
| Storage Temperature | 2-8°C | [3] |
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, information from chemical suppliers provides a baseline for its solubility in N,N-Dimethylformamide (DMF), a common solvent in peptide synthesis.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | ≥ 207.4 mg/mL (≥ 0.5 M) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Data not available (L-isomer is soluble)[3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Data not available (Often used for poorly soluble amino acids)[4] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Data not available |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 81.6 | Data not available |
| Methanol (MeOH) | CH₄O | 32.04 | 64.7 | Data not available |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 78.37 | Data not available |
Note: The solubility in DMF is a minimum value calculated from supplier data stating that a "clear solution" is formed when 1 mmole is dissolved in 2 ml of DMF. The solubility of the corresponding L-isomer, Boc-L-Lys(2-Cl-Z)-OH, is noted as "clearly soluble" in both DMF and DCM under the same conditions[3]. While this suggests the D-isomer may also be soluble in DCM, empirical verification is required.
Strategies for Dissolving Protected Amino Acids
For Boc-protected amino acids that exhibit poor solubility, several laboratory techniques can be employed to facilitate dissolution[4]:
-
Co-solvent Systems: If the compound is not soluble in a primary solvent like DMF, adding a small amount of a stronger co-solvent such as DMSO can be effective.
-
Gentle Heating: Warming the solution in a water bath to a temperature generally not exceeding 40°C can increase the rate of dissolution. It is crucial to ensure the thermal stability of the compound to prevent degradation.
-
Sonication: Utilizing an ultrasonic bath for 5-10 minutes can help break up solid aggregates and enhance solubilization[4].
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for SPPS Coupling
This protocol outlines a standard workflow for preparing a solution of the protected amino acid for its activation and subsequent coupling to a resin in solid-phase peptide synthesis.
-
Reagent Preparation: In a clean, dry reaction vessel, weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution).
-
Solvent Addition: Add the appropriate volume of the chosen solvent, starting with DMF.
-
Dissolution: Vortex or agitate the mixture at room temperature until all solids are completely dissolved.
-
Troubleshooting Insolubility: If the compound does not fully dissolve:
-
Activation: Once a clear solution is obtained, allow it to cool to room temperature before adding the activation agent (e.g., HBTU/HATU and a tertiary amine base like DIEA)[5].
-
Coupling: Immediately add the activated amino acid solution to the resin to initiate the coupling reaction.
Protocol 2: Determination of Saturation Solubility
This protocol provides a general method for quantitatively determining the saturation solubility of this compound in a specific solvent at a given temperature.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMF) in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 15,000 x g) for 20 minutes to pellet the undissolved solid[6].
-
Supernatant Collection: Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.
-
Analysis:
-
Gravimetric Method: Evaporate the solvent from the collected supernatant under vacuum and weigh the remaining solid residue.
-
Spectroscopic Method: If the compound has a suitable chromophore, dilute the supernatant and measure its absorbance using UV-Vis spectroscopy. The concentration can be determined using a pre-established standard curve.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the mass of the residue or the determined concentration and the volume of the supernatant analyzed.
Visualized Workflows
The following diagrams illustrate the logical steps for solubility testing and the dissolution process for SPPS.
Caption: A standard workflow for determining the saturation solubility of a compound.
Caption: A decision-making workflow for dissolving this compound for peptide synthesis.
References
Purity Analysis of Commercial Boc-D-Lys(2-Cl-Z)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial batches of Nα-tert-butyloxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine, commonly known as Boc-D-Lys(2-Cl-Z)-OH. Ensuring the purity of this critical raw material is paramount in peptide synthesis and drug development to avoid the incorporation of impurities that can lead to undesired side products and impact the safety and efficacy of the final therapeutic agent.
Introduction
This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protects the ε-amino group of the D-lysine side chain. The purity of this reagent directly influences the quality of the synthesized peptide. This guide details the key analytical techniques for purity determination, including chromatographic and spectroscopic methods, and discusses potential impurities.
Analytical Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity evaluation of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Quantitative Purity Data Summary
The following table summarizes typical purity specifications for commercial-grade this compound.
| Analytical Method | Parameter | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | ≥ 99.0% |
| Enantiomeric Purity (D-Isomer) | ≥ 99.5% | |
| Thin-Layer Chromatography (TLC) | Purity | ≥ 98% (single spot) |
| Acidimetric Titration | Assay | ≥ 95.0% |
| Optical Rotation | [α]D²⁰ (c=1 in DMF) | +7.5° to +12.5° |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity and identifying impurities. Both reversed-phase and chiral HPLC are employed.
3.1.1. Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
-
Objective: To determine the percentage purity of this compound and quantify any related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 30 5 95 35 5 95 40 95 5 | 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
3.1.2. Chiral HPLC for Enantiomeric Purity
-
Objective: To determine the enantiomeric purity and quantify the L-isomer impurity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak IA or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for a qualitative assessment of purity and for monitoring reactions.
-
Objective: To visually assess the purity and identify the presence of major impurities.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Solvent System): A common system is a mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or DMF.
-
Procedure:
-
Spot the dissolved sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached a sufficient height, remove the plate and dry it.
-
-
Visualization:
-
Examine the plate under UV light (254 nm).
-
Stain the plate with a suitable reagent, such as ninhydrin spray, to visualize amino-containing compounds. The main product should appear as a single, well-defined spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities.
-
Objective: To confirm the chemical structure of this compound and detect any structural impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve approximately 10-20 mg of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected ¹H NMR Signals (in DMSO-d₆): The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the lysine side chain protons, the α-proton of lysine, the protons of the 2-chlorobenzyl group, and the amide and carboxylic acid protons.
-
Expected ¹³C NMR Signals (in DMSO-d₆): The spectrum should display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbons of the Boc, Z, and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the lysine backbone and protecting groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify the mass of any impurities.
-
Objective: To verify the molecular weight of this compound and to detect impurities with different masses.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z 415.16 or [M-H]⁻ at m/z 413.15).
Potential Impurities
Understanding the potential impurities is crucial for developing robust analytical methods and for process control. Common impurities may include:
-
Diastereomeric Impurity: The L-enantiomer, Boc-L-Lys(2-Cl-Z)-OH.
-
Starting Materials: Unreacted D-Lysine or intermediates from the protection steps.
-
Over-alkylation or Acylation Products: Side products from the introduction of the protecting groups.
-
Deprotection Products: Small amounts of the product where either the Boc or the 2-Cl-Z group has been prematurely cleaved.
-
Reagent-related Impurities: Residual solvents and reagents used in the synthesis and purification process.
Visualizations
The following diagrams illustrate the analytical workflow and the relationships between the different components of the purity analysis.
Caption: Workflow for the purity analysis of this compound.
Caption: Potential impurity profile for this compound.
Conclusion
A comprehensive purity analysis of commercial this compound is critical for ensuring the quality and consistency of peptide synthesis. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for researchers, scientists, and drug development professionals to confidently assess the purity of this essential raw material. Adherence to these analytical principles will contribute to the successful synthesis of high-quality peptides for research and therapeutic applications.
Boc-D-Lys(2-Cl-Z)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine, a critical building block in solid-phase peptide synthesis (SPPS). Adherence to proper handling and storage protocols is paramount to ensure its chemical integrity and prevent the introduction of impurities into synthetic peptides.
Chemical Identity and Properties
Boc-D-Lys(2-Cl-Z)-OH is a derivative of the D-amino acid lysine, featuring two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the ε-amino group. These protecting groups are essential for directing the sequence of peptide bond formation during synthesis. The 2-Cl-Z group offers increased acid stability compared to the standard Z group, preventing premature deprotection during the cleavage of the N-terminal Boc group.[1]
| Property | Value |
| Molecular Formula | C₁₉H₂₇ClN₂O₆ |
| Molecular Weight | 414.88 g/mol |
| Appearance | White to off-white or beige powder |
| Application | Building block for Boc solid-phase peptide synthesis |
Stability Profile
The stability of this compound is intrinsically linked to the chemical nature of its protecting groups. The Boc group is notoriously labile to acidic conditions, while the 2-Cl-Z group is more robust, requiring strong acids like hydrofluoric acid (HF) or hydrobromic acid in trifluoroacetic acid (HBr/TFA) for cleavage.[1]
Under recommended storage conditions, the compound is stable. However, deviation from these conditions can lead to degradation, primarily through the loss of one or both protecting groups.
Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Acidity: Exposure to acidic environments will readily cleave the Boc group, and strong acids will remove the 2-Cl-Z group.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
-
Humidity: As a solid reagent, it is recommended to store it in a dry place.
Quantitative Stability Data
Quantitative data on the long-term stability of this compound is crucial for laboratory inventory management and ensuring the quality of synthetic peptides. The following data is derived from a Certificate of Analysis for the L-stereoisomer, which is expected to have a similar stability profile.
| Storage Condition | Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Recommended Storage and Handling
To ensure the long-term stability and efficacy of this compound, the following storage and handling guidelines should be strictly followed.
Storage Conditions:
-
Temperature: The recommended storage temperature is between 2-8°C for multi-year stability. For extended long-term storage, -20°C is advisable.
-
Atmosphere: Store in a tightly sealed container to protect from moisture.
-
Light: While not explicitly stated, it is good practice to store chemical reagents in the dark or in opaque containers.
The logical flow for ensuring the stability of this compound is outlined in the diagram below.
Caption: Logical workflow for maintaining the stability of this compound.
Experimental Protocols
While specific protocols for the stability testing of this compound are not publicly available, a standard approach would involve the following methodology.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Prepare a sample of the this compound to be tested at the same concentration as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The purity of the sample can be determined by the area percentage of the main peak.
-
The appearance of new peaks may indicate the presence of degradation products, such as the deprotected forms of the amino acid.
-
This protocol can be adapted to a long-term stability study by analyzing samples stored under different conditions (e.g., 2-8°C, room temperature, exposure to light) at various time points (e.g., 0, 3, 6, 12, 24 months).
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of its protecting groups. The diagram below illustrates these potential degradation routes.
Caption: Potential degradation pathways of this compound.
References
An In-depth Technical Guide to the Introduction of D-amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptide sequences represents a cornerstone of modern medicinal chemistry and drug design. While nature predominantly utilizes L-amino acids as the building blocks of proteins and peptides, the selective substitution with their D-enantiomers offers a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and rapid clearance. This technical guide provides a comprehensive overview of the principles, methodologies, and applications of D-amino acid incorporation in peptide synthesis, with a focus on enhancing therapeutic potential.
The Rationale for D-Amino Acid Incorporation
The primary motivation for introducing D-amino acids into therapeutic peptides is to enhance their resistance to enzymatic degradation.[1][2] Endogenous proteases, the enzymes responsible for peptide cleavage, exhibit a high degree of stereospecificity, primarily recognizing and hydrolyzing peptide bonds involving L-amino acids. By strategically placing D-amino acids within a peptide sequence, the peptide backbone becomes sterically hindered and less recognizable to these proteases, leading to a significant increase in its in vivo half-life.[2]
Beyond proteolytic stability, the incorporation of D-amino acids can also confer other advantageous properties:
-
Modulation of Bioactivity: The altered stereochemistry can lead to unique three-dimensional conformations, potentially resulting in altered receptor binding affinity and biological activity.[3] In some cases, this can lead to increased potency or a change in the signaling pathway activated.[4]
-
Improved Bioavailability: Enhanced stability against degradation can contribute to improved oral bioavailability of peptide therapeutics.
-
Reduced Immunogenicity: Peptides composed entirely or partially of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts, as they are less likely to be processed and presented by the major histocompatibility complex (MHC).
Impact on Peptide Properties: Quantitative Data
The substitution of L-amino acids with their D-enantiomers has a quantifiable impact on the stability and bioactivity of peptides. The following tables summarize key findings from various studies, providing a comparative analysis.
Table 1: Proteolytic Stability of L- vs. D-Amino Acid-Containing Peptides
| Peptide Sequence (Modification) | Protease/Serum | Half-life (L-amino acid version) | Half-life (D-amino acid version) | Fold Increase in Stability | Reference |
| TPTPTGTQTPT | 10% Human Serum | 42% remaining after 24h | 98% remaining after 24h | >2.3 | [5] |
| (L)-GLP1 | Proteinase K | Total loss in <1 h | 80% remaining after 6 h | >6 | [6] |
| KKVVFKVKFKK (N/C-terminal substitution) | Serum | Not specified | Greatly improved | - | [7] |
| R-DIM-P-LF11-215 (9D-RDP215) | Serum | Destabilized | Stabilizing effect | - | [8][9] |
| C-terminal modified L-peptides | Proteinase K | Total loss in 4 hours | 15% remaining after 24 hours | >6 | [2] |
Table 2: Bioactivity of L- vs. D-Amino Acid-Containing Peptides
| Peptide/Analog | Target | Bioactivity Metric | L-amino acid version | D-amino acid version | Reference |
| GLP1 peptide | GLP1R | Luciferase Activity (EC50) | ~1 nM | ~10 nM | [6] |
| PTH peptide | PTH1R | Luciferase Activity (EC50) | ~10 nM | ~100 nM | [6] |
| MUC2 Epitope Peptide (TPTPTGTQTPT) | 996 mAb | Antibody Binding (IC50) | 60 µmol/dm³ | 61 µmol/dm³ (C-terminal D-sub) | [5] |
| MUC2 Epitope Peptide (tptPTGTQTPT) | 996 mAb | Antibody Binding (IC50) | 60 µmol/dm³ | 392 µmol/dm³ (N-terminal D-sub) | [5] |
| Cyclic chemerin-9 derivatives | CMKLR1 | Ca2+ flux assay (EC50) | Not specified | Upper nanomolar range | [10] |
Methodologies for D-Amino Acid Incorporation
The most prevalent method for synthesizing peptides containing D-amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[11][12][13] This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[14]
This protocol outlines the manual synthesis of a peptide containing a D-amino acid.
1. Resin Selection and Swelling:
-
Resin Choice: Select a resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[11][12]
-
Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes to ensure optimal reaction conditions.[15]
2. First Amino Acid Coupling (Loading):
-
Deprotection (if necessary): If using a pre-loaded resin with an Fmoc-protecting group, remove it by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes.[15]
-
Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA, NMM) in DMF.[15]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[12]
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
3. Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20-30 minutes.[15]
-
Washing: Wash the resin with DMF and DCM.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (L- or D-) as described in step 2 and couple it to the deprotected N-terminus of the peptide-resin.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
4. Cleavage and Deprotection:
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Washing and Drying: Wash the peptide-resin with DCM and dry it thoroughly.
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.
5. Purification and Characterization:
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.[5]
Visualization of Workflows and Pathways
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a D-amino acid-containing peptide.
Caption: A generalized workflow for the synthesis and characterization of D-amino acid-containing peptides.
This diagram outlines the steps involved in assessing the stability of a peptide in the presence of proteases.
Caption: Workflow for conducting a protease stability assay to compare peptide analogs.
D-amino acid analogs of Glucagon-Like Peptide-1 (GLP-1) have been developed to enhance stability while retaining activity at the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) crucial for glucose homeostasis. The following diagram illustrates the canonical Gs-mediated signaling pathway activated by GLP-1 and its D-peptide analogs.
Caption: Simplified signaling pathway of the GLP-1 receptor activated by its native ligand or D-peptide analogs.
Conclusion
The incorporation of D-amino acids into peptide synthesis is a mature and highly effective strategy for enhancing the therapeutic properties of peptide-based drug candidates. By improving proteolytic stability and modulating bioactivity, this approach addresses key challenges in peptide drug development. The methodologies outlined in this guide, particularly Fmoc-based SPPS, provide a robust framework for the rational design and synthesis of novel D-amino acid-containing peptides with significant potential for clinical applications. As our understanding of the nuanced effects of stereochemistry on peptide structure and function continues to grow, the strategic use of D-amino acids will undoubtedly remain a vital tool in the arsenal of peptide chemists and drug developers.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. technoprocur.cz [technoprocur.cz]
- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dot | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. vectormine.com [vectormine.com]
- 14. agilent.com [agilent.com]
- 15. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 16. bachem.com [bachem.com]
The 2-Cl-Z Protecting Group in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal of protective moieties available, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group holds a significant place, particularly in solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) strategy. This technical guide provides an in-depth analysis of the role and application of the 2-Cl-Z protecting group, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the 2-Cl-Z Protecting Group
The 2-Cl-Z group is a derivative of the classical benzyloxycarbonyl (Z or Cbz) protecting group, featuring a chlorine atom at the 2-position of the benzyl ring. This substitution significantly influences the group's chemical properties, most notably its stability towards acidic reagents. It is primarily employed for the protection of the ε-amino group of lysine and the side chain amino functions of other amino acids like ornithine.[1] Its compatibility with the Boc strategy stems from its enhanced acid stability, which allows for the selective removal of the Nα-Boc group with moderate acids like trifluoroacetic acid (TFA) while the 2-Cl-Z group remains intact.[1]
Properties of the 2-Cl-Z Protecting Group
The utility of the 2-Cl-Z group is defined by its unique stability profile and cleavage conditions.
Stability
The key characteristic of the 2-Cl-Z group is its increased resistance to acidolysis compared to the parent Z group. The electron-withdrawing nature of the chlorine atom destabilizes the benzylic carbocation intermediate that is formed during acid-catalyzed cleavage, thereby slowing down the deprotection rate. This property is crucial for its use in Boc-SPPS, where the Nα-Boc group is repeatedly cleaved with TFA. The 2-Cl-Z group is stable to the conditions used for Boc deprotection, ensuring the integrity of the side-chain protection throughout the synthesis.
While specific kinetic data for the acid-lability of 2-Cl-Z compared to other substituted Z groups is not extensively tabulated in readily available literature, qualitative observations consistently confirm its enhanced stability. Halogenation of the aromatic nucleus of the Z group is a known strategy to generate more acid-stable protective groups.[2]
Deprotection
The removal of the 2-Cl-Z group is typically achieved under strong acidic conditions or by catalytic hydrogenolysis.
-
Strong Acid Cleavage: The 2-Cl-Z group is efficiently cleaved by strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3] This is often performed concurrently with the final cleavage of the peptide from the resin in Boc-SPPS. The removal rate in HF can be slow at temperatures below -5 °C.[3]
-
Catalytic Hydrogenolysis: Similar to the parent Z group, the 2-Cl-Z group can be removed by catalytic hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This method is considered mild and orthogonal to many other protecting groups, but its application in SPPS can be limited by catalyst accessibility to the resin-bound peptide.
Role in Peptide Synthesis
The 2-Cl-Z group plays a critical role in preventing side reactions and ensuring the fidelity of the synthesized peptide.
Prevention of Side Reactions
By effectively masking the nucleophilic ε-amino group of lysine, the 2-Cl-Z group prevents its participation in unwanted acylation reactions during peptide bond formation. This ensures that the peptide chain is elongated exclusively at the N-terminus.
Suppression of Racemization
Urethane-based protecting groups, including the 2-Cl-Z group, are known to suppress racemization during the activation of the amino acid's carboxyl group for coupling. The electronic nature of the carbamate bond reduces the acidity of the α-proton, making it less susceptible to abstraction by base, which is a key step in the racemization pathway. While quantitative data specifically comparing the racemization suppression of 2-Cl-Z to other protecting groups is scarce, the general principle for benzyloxycarbonyl-type groups is well-established.
Influence on Peptide Solubility and Aggregation
The properties of side-chain protecting groups can influence the solubility and aggregation behavior of the growing peptide chain. While there is a lack of specific studies on the 2-Cl-Z group's impact, the introduction of bulky and somewhat hydrophobic protecting groups can sometimes exacerbate aggregation. However, in the context of Boc-SPPS, the repeated TFA treatments are thought to disrupt secondary structures and mitigate aggregation.[4]
Data Presentation
| Protecting Group | Structure | Relative Acid Stability | Typical Cleavage Conditions |
| Z (Benzyloxycarbonyl) | Standard | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | |
| 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | Increased | HF, TFMSA, H₂/Pd |
Table 1: Qualitative Comparison of Acid Stability of Z and 2-Cl-Z Protecting Groups.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of protecting group strategies.
Synthesis of Boc-Lys(2-Cl-Z)-OH
A detailed, step-by-step experimental protocol for the synthesis of Boc-Lys(2-Cl-Z)-OH from commercially available starting materials is not readily found in a single, consolidated source. However, the synthesis would generally follow a two-step procedure: selective protection of the ε-amino group of lysine with 2-chlorobenzyloxycarbonyl chloride, followed by the protection of the α-amino group with di-tert-butyl dicarbonate. The following is a generalized procedure based on established methods for lysine protection.
Step 1: Synthesis of H-Lys(2-Cl-Z)-OH
-
Copper Complex Formation: Dissolve L-lysine hydrochloride in water and add basic copper(II) carbonate. Heat the mixture to form the copper(II) complex of lysine, which selectively masks the α-amino and α-carboxyl groups.
-
Protection of the ε-Amino Group: Cool the solution containing the lysine-copper complex. Add a solution of 2-chlorobenzyl chloroformate in an organic solvent (e.g., dioxane) dropwise while maintaining a basic pH with the addition of a base like sodium hydroxide.
-
Decomplexation: After the reaction is complete, decompose the copper complex by treating the solution with an acid (e.g., HCl) or a chelating agent like EDTA.
-
Isolation: Adjust the pH to the isoelectric point of H-Lys(2-Cl-Z)-OH to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.
Step 2: Synthesis of Boc-Lys(2-Cl-Z)-OH
-
Dissolution: Dissolve H-Lys(2-Cl-Z)-OH in a mixture of an organic solvent (e.g., dioxane or THF) and water.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) to the solution. Adjust and maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the controlled addition of a base (e.g., sodium hydroxide or triethylamine).
-
Work-up: Once the reaction is complete (monitored by TLC), acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to pH 2-3.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by crystallization or chromatography.
Deprotection of the 2-Cl-Z Group
Protocol for Hydrogenolysis
-
Dissolution: Dissolve the 2-Cl-Z protected peptide in a suitable solvent such as methanol (MeOH) or a mixture of MeOH and formic acid (e.g., 10% formic acid in MeOH).
-
Catalyst Addition: Add 5-10% Palladium on carbon (Pd/C) catalyst. The amount of catalyst can vary, but a 1:1 mass ratio of catalyst to peptide is sometimes used for difficult deprotections.
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite. Wash the filter cake with the reaction solvent.
-
Isolation: Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the use of the 2-Cl-Z protecting group in peptide chemistry.
Conclusion
The 2-Cl-Z protecting group is a valuable tool in peptide chemistry, particularly for the side-chain protection of lysine in Boc-based solid-phase peptide synthesis. Its enhanced acid stability provides the necessary orthogonality for the repetitive cleavage of the Nα-Boc group. While its removal requires strong acidic conditions or catalytic hydrogenolysis, these methods are well-established and effective. Although quantitative data on its influence on racemization and peptide solubility are not extensively documented, its widespread use in the synthesis of complex peptides attests to its utility and reliability. A thorough understanding of its properties and appropriate handling are crucial for its successful implementation in the synthesis of high-quality peptides for research and therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Lys(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a cornerstone in the synthesis of peptides for research, therapeutic, and diagnostic applications. The choice of protecting groups for the amino acid side chains is critical for the successful assembly of the desired peptide sequence. Boc-D-Lys(2-Cl-Z)-OH is a frequently employed building block for the introduction of a D-lysine residue. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides robust protection for the ε-amino function of the lysine side chain, exhibiting stability to the moderately acidic conditions required for the removal of the Nα-Boc group, while being readily cleavable during the final deprotection and cleavage from the solid support.
These application notes provide a detailed protocol for the use of this compound in Boc-SPPS, covering the entire workflow from resin preparation to final peptide cleavage and purification.
Chemical Properties and Synthesis Parameters
A summary of the key properties of this compound and typical parameters for its use in SPPS are provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇ClN₂O₆ | [1] |
| Molecular Weight | 414.88 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity (TLC) | ≥98% | |
| Reaction Suitability | Boc solid-phase peptide synthesis | |
| Storage Temperature | 2-8°C |
| SPPS Parameter | Recommended Value/Condition | Notes |
| Resin | Merrifield, PAM, MBHA | Choice depends on desired C-terminus (acid or amide). |
| Resin Substitution | 0.3 - 1.0 mmol/g | Lower substitution can be beneficial for longer or difficult sequences. |
| This compound Excess | 2 - 4 equivalents | Relative to resin functionalization. |
| Coupling Reagent | HBTU, HATU, DIC/HOBt | Choice depends on the specific coupling step and sequence. |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings; monitor with Kaiser test. |
| Boc Deprotection | 50% TFA in DCM | Typically a 5-minute pre-wash followed by a 15-25 minute reaction. |
| Neutralization | 10% DIEA in DCM or DMF | Performed prior to the coupling step. |
| Final Cleavage | Anhydrous HF, TFMSA | Strong acid required to remove the 2-Cl-Z group.[2][3] |
Experimental Protocols
The following sections detail the step-by-step procedures for incorporating this compound into a peptide sequence using manual Boc-SPPS.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) three times.
-
Add sufficient DCM to swell the resin and agitate gently for 30-60 minutes at room temperature.
-
Drain the solvent.
Nα-Boc Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.
-
Perform a pre-wash by agitating for 5 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for 15-25 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x) to remove residual acid.
Neutralization
-
To the deprotected peptide-resin, add a solution of 10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3x) and then with DMF (3x) to remove excess base.
Coupling of this compound
This protocol describes a typical coupling procedure using HBTU as the activating agent.
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
Add DIEA (2 equivalents relative to the amino acid) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
After a successful coupling, wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
The 2-Cl-Z group is stable to the 50% TFA used for Boc deprotection and requires a strong acid for removal. Anhydrous hydrogen fluoride (HF) is a common reagent for this step.
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger mixture, such as anisole, to the resin. A common ratio is 1 mL of anisole per gram of resin.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour. Note that cleavage of peptides containing Lys(2-Cl-Z) can be slow at lower temperatures.[4]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Collect the precipitated peptide by filtration and wash several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Alternative Deprotection of the 2-Cl-Z Group
The 2-Cl-Z group can also be removed by catalytic hydrogenolysis. This method is useful if other protecting groups sensitive to strong acids are present.
-
Dissolve the protected peptide in a suitable solvent such as 10% aqueous acetic acid or methanol.
-
Add a palladium catalyst, such as 10% Pd on carbon.
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by HPLC or TLC).
-
Filter the mixture to remove the catalyst.
-
Lyophilize the solution to obtain the deprotected peptide.
Workflow and Visualization
The overall workflow for Boc-SPPS incorporating this compound can be visualized as a cyclical process.
Caption: General workflow for Boc-SPPS incorporating this compound.
Application in Bioactive Peptide Synthesis: A Case Study Workflow
While specific signaling pathways directly modulated by a peptide containing this compound are not detailed in the immediate literature, the synthesis of analogs of bioactive peptides is a primary application. For instance, creating D-amino acid-containing analogs of antimicrobial peptides (AMPs) can enhance their stability against proteolysis. The following diagram illustrates a logical workflow for the development of such a stabilized AMP analog using this compound.
Caption: Logical workflow for the development of a stabilized antimicrobial peptide analog.
Conclusion
This compound is a reliable and effective building block for the incorporation of D-lysine into synthetic peptides via Boc-SPPS. The robust 2-Cl-Z protecting group ensures the stability of the lysine side chain throughout the synthesis, while allowing for efficient removal during the final cleavage step. The protocols and workflows provided herein offer a comprehensive guide for researchers in the successful application of this versatile amino acid derivative in the synthesis of a wide range of peptides for scientific and therapeutic investigation.
References
Application Notes and Protocols for D-Lysine Incorporation in Boc SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-lysine, into peptide sequences is a critical strategy in modern drug development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability and unique conformational properties, leading to improved pharmacokinetic profiles and biological activity. This document provides detailed application notes and protocols for the incorporation of D-lysine into peptides using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It focuses on the standard building block, Boc-D-Lys(2-Cl-Z)-OH , and a key alternative for orthogonal protection strategies, Boc-D-Lys(Fmoc)-OH .
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established method in SPPS. It relies on the graduated acid lability of the protecting groups: the Nα-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid - TFA), while the more stable side-chain protecting groups, such as the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, require a strong acid (e.g., hydrogen fluoride - HF) for cleavage.[1][2] This differential lability allows for the sequential elongation of the peptide chain.
Standard Building Block: this compound
This compound is the most commonly used building block for introducing D-lysine residues in Boc SPPS.[3][4] The 2-Cl-Z group provides robust protection for the ε-amino group of the lysine side chain, remaining stable during the repetitive TFA treatments required for Nα-Boc deprotection. It is efficiently removed during the final cleavage of the peptide from the resin with strong acids like HF.[3][5]
Chemical Structure
Caption: Structure of this compound.
Orthogonal Strategy Building Block: Boc-D-Lys(Fmoc)-OH
For applications requiring selective modification of the D-lysine side chain while the peptide is still attached to the resin, Boc-D-Lys(Fmoc)-OH is the building block of choice.[6][7] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable under the acidic conditions used for Nα-Boc removal. It can be selectively cleaved using a base, typically piperidine, allowing for subsequent derivatization of the ε-amino group.[6][7]
Chemical Structure
Caption: Structure of Boc-D-Lys(Fmoc)-OH.
Data Presentation: Comparative Performance
The following tables summarize the expected quantitative performance for the incorporation of this compound and Boc-D-Lys(Fmoc)-OH in Boc-SPPS. These values are based on established principles of peptide chemistry and data for sterically similar amino acids.[8] Actual yields may vary depending on the peptide sequence, resin, and coupling conditions.
Table 1: Coupling Efficiency and Purity
| Performance Metric | This compound | Boc-D-Lys(Fmoc)-OH | Key Considerations |
| Typical Coupling Efficiency | >98% | >98% | Both derivatives generally exhibit high coupling efficiencies under standard conditions. Steric hindrance is not a major issue. |
| Overall Crude Peptide Purity | Typically 60-85% | Typically 60-85% | Purity is highly sequence-dependent. The choice of protecting group has a minor impact compared to sequence-related aggregation. |
| Final Yield | Good | Good | Overall yield is influenced more by the number of cycles and handling losses than by the choice of D-lysine derivative. |
Table 2: Protecting Group Stability and Deprotection Yield
| Protecting Group | Stability during Boc Deprotection (50% TFA/DCM) | Deprotection Conditions | Expected Deprotection Yield | Potential Side Reactions |
| 2-Cl-Z | Stable[3] | Strong acid (e.g., HF, TFMSA) during final cleavage[3][5] | >95% | Incomplete cleavage with weaker acids. |
| Fmoc | Stable[6][7] | 20% Piperidine in DMF (on-resin)[6][7] | >99% | Premature deprotection with some tertiary amines. |
Experimental Protocols
The following are detailed protocols for the incorporation of Boc-D-Lysine derivatives into a peptide sequence using manual Boc-SPPS.
General Boc-SPPS Workflow
Caption: General workflow for a single cycle in Boc-SPPS.
Protocol for Incorporation of this compound
This protocol outlines the steps for a single coupling cycle.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin from the previous cycle has been deprotected (Nα-Boc removed) and neutralized.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Protocol for Incorporation and Selective Deprotection of Boc-D-Lys(Fmoc)-OH
This protocol includes the incorporation of the amino acid and the subsequent selective deprotection of the Fmoc group.
Part A: Incorporation of Boc-D-Lys(Fmoc)-OH
-
Follow the same procedure as for this compound (Section 5.2), substituting Boc-D-Lys(Fmoc)-OH for the amino acid.
Part B: Selective On-Resin Deprotection of the Fmoc Group
-
Resin Preparation:
-
After incorporation of Boc-D-Lys(Fmoc)-OH and subsequent washing, ensure the resin is well-swelled in DMF.
-
-
Fmoc Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and dibenzofulvene adducts.
-
The resin now has a free ε-amino group on the D-lysine side chain, ready for derivatization, while the N-terminus remains Boc-protected.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., HF with scavengers, or TFMSA)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
-
Cleavage Reaction:
-
Carefully add the appropriate strong acid cleavage cocktail (e.g., HF/p-cresol) to the dry peptide-resin in a suitable apparatus.
-
The reaction is typically carried out at 0°C for 1-2 hours.[1]
-
-
Peptide Precipitation and Isolation:
-
After the reaction is complete, the acid is removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated by adding cold diethyl ether.
-
The precipitated peptide is then collected by filtration or centrifugation, washed with cold ether, and dried.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for choosing the appropriate D-lysine building block based on the desired synthetic outcome.
Caption: Decision pathway for selecting the D-lysine building block.
Conclusion
The choice between This compound and Boc-D-Lys(Fmoc)-OH for the incorporation of D-lysine in Boc-SPPS depends on the overall synthetic strategy. For the straightforward synthesis of peptides where the lysine side chain does not require modification, the 2-Cl-Z protected derivative is the standard and most cost-effective choice. When selective on-resin modification of the D-lysine side chain is necessary for creating branched, cyclic, or labeled peptides, the orthogonally protected Fmoc derivative is indispensable. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can successfully synthesize D-lysine-containing peptides for a wide range of applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Cleavage and Deprotection Protocols for Boc-D-Lys(2-Cl-Z)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction Boc-D-Lys(2-Cl-Z)-OH is a crucial building block in peptide synthesis, particularly in methodologies utilizing Boc solid-phase peptide synthesis (SPPS).[1] It incorporates two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino function and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the ε-amino function of the D-lysine side chain. The principle of orthogonality allows for the selective removal of one protecting group under conditions that leave the other intact, enabling site-specific modifications and the synthesis of complex peptide structures.[2][3] This document provides detailed protocols for the selective and simultaneous cleavage of these protecting groups.
The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][5][6] The resulting tert-butyl cation is electrophilic and can lead to side reactions, necessitating the use of scavengers.[4][7] The 2-Cl-Z group, conversely, is stable to the acidic conditions used for Boc removal but can be cleaved by strong acids like anhydrous hydrogen fluoride (HF) or through catalytic hydrogenolysis.[1][8]
Quantitative Data Summary
The efficiency of deprotection depends on the chosen reagents, reaction time, and the substrate's complexity. The following table summarizes common deprotection conditions and their expected outcomes.
| Strategy | Protecting Group Cleaved | Reagents & Conditions | Typical Time | Expected Yield | Orthogonality with other group |
| Selective α-Amine Deprotection | Boc | 25-50% TFA in Dichloromethane (DCM) | 30 min - 2 hr | >95% | Excellent |
| Selective α-Amine Deprotection | Boc | 4 M HCl in 1,4-Dioxane | 30 min | >95% | Excellent |
| Selective ε-Amine Deprotection | 2-Cl-Z | H₂, 5% Pd/C, 10% Formic Acid in Methanol | 1 - 4 hr | >90% | Excellent |
| Global (Simultaneous) Deprotection | Boc and 2-Cl-Z | Anhydrous Hydrogen Fluoride (HF) | 1 hr | >90% | N/A |
Experimental Protocols
Protocol 1: Selective Boc Group Deprotection with Trifluoroacetic Acid (TFA)
This is a widely used method for its speed and efficiency in removing the Boc protecting group while leaving the 2-Cl-Z group intact.[4]
Materials:
-
This compound or peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., Triisopropylsilane (TIS), 2-5%)
-
Cold diethyl ether
-
Round-bottom flask or appropriate reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 10-20 mg/mL).
-
Reagent Preparation: Prepare a deprotection solution of 25-50% TFA in DCM. If the substrate contains acid-sensitive residues (e.g., Trp, Met), add a scavenger such as TIS (2-5% v/v) to the solution to trap the liberated tert-butyl cations.[4][7]
-
Deprotection Reaction: Add the TFA solution to the substrate and stir the mixture at room temperature for 30 minutes to 2 hours.[4]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected amine as its TFA salt.
-
Triturate the solid, then collect the precipitate by filtration.
-
Wash the precipitate with additional cold diethyl ether to remove residual TFA and scavengers.[4]
-
Dry the final product under vacuum.
-
Protocol 2: Selective 2-Cl-Z Group Deprotection by Catalytic Hydrogenolysis
This method selectively removes the 2-Cl-Z group via catalytic hydrogenation, leaving the acid-labile Boc group untouched.[8]
Materials:
-
This compound substrate
-
Palladium on carbon catalyst (5% Pd/C)
-
Methanol (MeOH)
-
Formic acid
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Hydrogen source (optional, if not using formic acid as a transfer agent)
Procedure:
-
Dissolution: Dissolve the substrate in a 10% solution of formic acid in methanol.[8]
-
Catalyst Addition: To the solution, carefully add an equal mass of 5% Pd/C catalyst relative to the substrate.[8]
-
Reaction: Stir the mixture vigorously at room temperature. Gentle warming may be applied to initiate the evolution of gas (CO₂). Maintain an acidic environment by adding more formic acid if necessary.[8]
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite or a suitable filter to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Evaporate the combined filtrates in vacuo to obtain the crude product, Boc-D-Lys-OH.[8]
-
Protocol 3: Global Deprotection with Anhydrous Hydrogen Fluoride (HF)
This procedure is typically performed during the final cleavage step in Boc-SPPS, removing both the Boc and 2-Cl-Z groups simultaneously, along with cleaving the peptide from the resin.[1]
WARNING: Anhydrous HF is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
Materials:
-
Peptide-resin containing this compound
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., Anisole or p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger (e.g., anisole, ~1.0 mL per gram of resin).
-
HF Cleavage: Cool the reaction vessel (typically to 0°C). Carefully condense anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0°C for approximately 1 hour.
-
HF Removal: After the reaction, remove the HF by vacuum distillation.
-
Work-up:
-
Wash the residue with cold diethyl ether to remove the scavenger and other organic byproducts.
-
Precipitate the crude peptide with cold diethyl ether.
-
Filter and dry the crude peptide under vacuum.
-
The crude peptide can then be purified by HPLC.
-
Visualizations
Caption: Orthogonal deprotection strategies for this compound.
Caption: Mechanism of acid-catalyzed Boc group cleavage.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using Boc-D-Lys(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) are a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria. They are typically cationic and amphipathic, allowing them to selectively target and disrupt microbial membranes. The incorporation of non-natural D-amino acids, such as D-lysine, can enhance the properties of AMPs by increasing their stability against proteolytic degradation and reducing their toxicity to eukaryotic cells.[1]
This document provides detailed application notes and protocols for the use of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine (Boc-D-Lys(2-Cl-Z)-OH) in the solid-phase peptide synthesis (SPPS) of antimicrobial peptides. The Boc protecting group for the α-amine and the 2-Cl-Z group for the side-chain amine offer a robust strategy for the controlled synthesis of D-lysine-containing peptides.
Chemical Properties of this compound
This compound is a standard building block for introducing D-lysine residues in Boc-based solid-phase peptide synthesis.[2]
| Property | Value |
| Molecular Formula | C₁₉H₂₇ClN₂O₆ |
| Molecular Weight | 414.88 g/mol |
| Appearance | White to off-white powder |
| α-Amine Protecting Group | tert-Butyloxycarbonyl (Boc) |
| Side-Chain Protecting Group | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Solubility | Soluble in DMF and other common organic solvents for peptide synthesis. |
Application in Antimicrobial Peptide Synthesis
The incorporation of D-lysine into a peptide sequence can significantly enhance its therapeutic potential. The D-isomer renders the peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life. Furthermore, strategic substitution of L-lysine with D-lysine can reduce the peptide's hemolytic activity and overall cytotoxicity towards mammalian cells, leading to an improved therapeutic index.[1][3]
This compound is utilized in standard Boc-SPPS protocols. The Boc group is cleaved at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more robust 2-Cl-Z group remains intact on the lysine side chain. The 2-Cl-Z group is then removed during the final cleavage of the peptide from the resin support, using a strong acid such as anhydrous hydrogen fluoride (HF).
Experimental Protocols
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Antimicrobial Peptide
This protocol describes the manual synthesis of a generic lysine-rich antimicrobial peptide on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids, including this compound
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid (including this compound when required) (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Repeat: Repeat the elongation cycle until the desired peptide sequence is assembled.
Caption: Boc-SPPS workflow for peptide synthesis.
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the peptide from the resin and the simultaneous deprotection of the side-chain protecting groups, including the 2-Cl-Z group.
Materials:
-
Peptide-resin from Protocol 1
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Thoroughly wash the final peptide-resin with DMF (3x) and DCM (3x), then dry under vacuum.
-
HF Cleavage:
-
Transfer the dried resin to the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger.
-
Carefully distill anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleavage byproducts.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Peptide Purification and Characterization
Materials:
-
Crude peptide
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification: Purify the crude peptide by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry.
Protocol 4: Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.
Materials:
-
Purified synthetic peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilutions: Prepare serial two-fold dilutions of the peptide in a suitable sterile diluent.
-
Assay:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add a specific volume of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration that shows no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
The following table summarizes the antimicrobial activity of a synthetic antimicrobial peptide, CM15, and its diastereomers containing D-lysine substitutions, against various bacterial strains. While the original synthesis of these specific peptides was performed using Fmoc chemistry, the antimicrobial activity data serves as a representative example of what can be expected from peptides synthesized using this compound.
Table 1: Minimum Inhibitory Concentrations (µM) of CM15 and its D-lysine Diastereomers
| Peptide | E. coli | S. aureus | S. epidermidis | P. aeruginosa |
| CM15 (all L-Lys) | 0.5 | 0.5 | 1 | 4 |
| D¹,¹³ | 2 | 1 | 2 | 16 |
| D³,¹³ | 4 | 4 | 4 | 16 |
| D³,⁷,¹³ | 8 | 8 | 8 | 32 |
| D³,⁷,¹⁴ | >128 | 64 | 16 | 64 |
| D³,⁶,⁷,¹³,¹⁴ | >128 | >128 | >128 | >128 |
Data adapted from a study on CM15 and its analogs.[4][5]
Mechanism of Action
Cationic antimicrobial peptides containing D-lysine primarily act by disrupting the bacterial cell membrane. The positively charged D-lysine residues facilitate the initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of the hydrophobic portions of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death. The incorporation of D-lysine does not fundamentally change this mechanism but can influence the peptide's secondary structure and its interaction with the membrane.
Caption: Mechanism of action of D-lysine AMPs.
Conclusion
This compound is a valuable and versatile building block for the synthesis of antimicrobial peptides with enhanced therapeutic properties. The protocols and data presented here provide a comprehensive guide for researchers and drug developers in the design, synthesis, and evaluation of novel D-lysine-containing antimicrobial peptides. The ability to improve stability and reduce toxicity makes this approach a significant contribution to the development of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Antimicrobial Peptides toward the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-D-Lys(2-Cl-Z)-OH in the Synthesis of Proteolytically Stable Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) have emerged as highly promising vectors for the intracellular delivery of a wide array of therapeutic molecules, including small molecules, peptides, proteins, and nucleic acids. A significant challenge in the clinical translation of CPPs is their susceptibility to proteolytic degradation in biological systems. The incorporation of non-natural D-amino acids in place of their L-isomers is a well-established strategy to enhance peptide stability against enzymatic cleavage, thereby prolonging their biological activity.
This application note details the use of the protected D-amino acid, Boc-D-Lys(2-Cl-Z)-OH , in the solid-phase peptide synthesis (SPPS) of a model D-amino acid-substituted cell-penetrating peptide. We provide a comprehensive protocol for the synthesis, purification, and characterization of this peptide, along with methods for evaluating its cellular uptake. The use of this compound allows for the straightforward incorporation of D-lysine into the peptide sequence using the robust and well-established Boc/Bzl SPPS chemistry. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the lysine side chain is stable to the moderately acidic conditions used for the removal of the Nα-Boc group during synthesis but is readily cleaved during the final hydrofluoric acid (HF) treatment, ensuring the efficient generation of the desired peptide.
Advantages of Incorporating this compound in CPP Synthesis
-
Enhanced Proteolytic Stability: The incorporation of D-lysine residues renders the peptide resistant to degradation by proteases, which typically recognize L-amino acid substrates.
-
Compatibility with Boc-SPPS: this compound is fully compatible with standard Boc-SPPS protocols, allowing for its seamless integration into established synthesis workflows.
-
Orthogonal Protection Strategy: The 2-Cl-Z side-chain protecting group is stable during the repetitive Nα-Boc deprotection steps with trifluoroacetic acid (TFA) but is efficiently removed during the final cleavage from the resin with strong acids like HF.[1]
-
Preservation of Positive Charge: The lysine side chain provides a positive charge at physiological pH, which is crucial for the initial interaction of many CPPs with the negatively charged cell membrane.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Major Suppliers | Peptide Synthesis Grade |
| Other Boc-protected D-amino acids | Major Suppliers | Peptide Synthesis Grade |
| Merrifield Resin | Major Suppliers | 100-200 mesh, 1% DVB |
| Dichloromethane (DCM) | Major Suppliers | Anhydrous |
| N,N-Dimethylformamide (DMF) | Major Suppliers | Anhydrous |
| Trifluoroacetic Acid (TFA) | Major Suppliers | Reagent Grade |
| Diisopropylethylamine (DIEA) | Major Suppliers | Reagent Grade |
| HBTU | Major Suppliers | Peptide Coupling Grade |
| Anhydrous Hydrofluoric Acid (HF) | Specialized Supplier | High Purity |
| Anisole | Major Suppliers | Reagent Grade |
| Acetonitrile (ACN) | Major Suppliers | HPLC Grade |
| Water | In-house | Deionized, 18 MΩ·cm |
Synthesis of a Model D-amino Acid Substituted CPP
This protocol describes the synthesis of a D-amino acid analog of a well-known CPP, Tat (48-60), specifically the sequence D-Arg-D-Lys-D-Lys-D-Arg-D-Arg-D-Gln-D-Arg-D-Arg-D-Arg.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Merrifield resin (1 g, 1.0 mmol/g) in DCM for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DCM (3 x 15 mL).
-
Couple the first amino acid, Boc-D-Arg(Tos)-OH (4 eq.), to the resin using the cesium salt method or by activation with DCC/HOBt.
2. Boc-SPPS Cycles:
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3 x 15 mL) and isopropanol (2 x 15 mL).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (2x). Wash with DCM (3 x 15 mL).
-
Coupling: Dissolve the next Boc-protected D-amino acid (including this compound) (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and add the solution to the resin. Agitate for 2 hours.
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous HF containing 10% anisole as a scavenger at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether and wash thoroughly.
4. Purification and Characterization:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Analyze the purified peptide by analytical RP-HPLC and confirm its identity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Quantitative Data for Model Peptide Synthesis
| Parameter | Result |
| Peptide Sequence | D-Arg-D-Lys-D-Lys-D-Arg-D-Arg-D-Gln-D-Arg-D-Arg-D-Arg |
| Crude Peptide Yield | ~75% |
| Purity after HPLC | >95% |
| Observed Mass (M+H)+ | [Calculated Mass + 1] |
Cellular Uptake Assay
1. Cell Culture:
-
Culture a suitable cell line (e.g., HeLa or Jurkat cells) in appropriate media until they reach 70-80% confluency.
2. Peptide Labeling (Optional but Recommended):
-
Label the purified peptide with a fluorescent dye (e.g., FITC or TAMRA) for visualization and quantification.
3. Cellular Incubation:
-
Incubate the cells with varying concentrations of the fluorescently labeled peptide (e.g., 1-20 µM) for a defined period (e.g., 1-4 hours) at 37°C.
4. Quantification of Cellular Uptake:
-
Flow Cytometry: After incubation, wash the cells to remove surface-bound peptide, detach the cells, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Confocal Microscopy: Seed cells on glass-bottom dishes, incubate with the fluorescently labeled peptide, and visualize the intracellular localization of the peptide using a confocal microscope.
Visualizations
Boc-SPPS Workflow for D-CPP Synthesis
Caption: Workflow for Boc-SPPS of D-amino acid containing CPPs.
Cellular Uptake Pathways of Cationic CPPs
Caption: Major cellular uptake mechanisms for cationic CPPs.
Conclusion
This compound is a valuable building block for the synthesis of proteolytically stable cell-penetrating peptides using Boc-SPPS. The incorporation of D-lysine enhances the therapeutic potential of CPPs by increasing their in vivo half-life. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and cellular uptake analysis of D-amino acid-containing CPPs, facilitating their development as effective drug delivery vectors.
References
Application Note: Orthogonal Protection Strategy with Boc, Fmoc, and 2-Cl-Z Groups for Advanced Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to employing a three-dimensional orthogonal protection strategy in Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (base-labile), Boc (acid-labile), and 2-Cl-Z (hydrogenolysis/strong acid-labile) protecting groups. This strategy is particularly valuable for the synthesis of complex peptides, such as branched, cyclic, or side-chain modified peptides, where selective deprotection at different stages of the synthesis is required. We present the chemical principles, detailed experimental protocols for selective deprotection, and a summary of the stability and lability of these groups under various conditions.
Principle of the Orthogonal Strategy
Orthogonal protection is a fundamental concept in peptide synthesis that allows for the selective removal of one type of protecting group in the presence of others.[1][2] This is achieved by using groups with distinct chemical labilities. The combination of 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and 2-chlorobenzyloxycarbonyl (2-Cl-Z) provides a robust three-tiered system:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group, typically used for the temporary protection of α-amino groups during peptide chain elongation.[3][4] It is rapidly cleaved by secondary amines like piperidine, conditions under which Boc and 2-Cl-Z groups are completely stable.[1][5]
-
Boc (tert-butyloxycarbonyl): An acid-labile protecting group. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using moderate acids like trifluoroacetic acid (TFA).[6][7] This allows for the unmasking of a specific functional group (e.g., a lysine side chain) on the solid support for further modification.
-
2-Cl-Z (2-chlorobenzyloxycarbonyl): This group is stable to both the basic conditions of Fmoc removal and the moderate acidic conditions used for Boc removal.[1][8] It is typically removed under harsh conditions such as with strong acids (e.g., anhydrous HF) during the final cleavage from the resin or, alternatively, by catalytic hydrogenolysis.[9][10] This makes it an ideal "permanent" protecting group for a side chain that needs to remain protected until the final step.
This multi-level orthogonality enables the precise, stepwise construction and modification of complex peptide architectures.
Data Presentation: Protecting Group Stability
The success of an orthogonal strategy hinges on the differential stability of the protecting groups. The following table summarizes the lability of Fmoc, Boc, and 2-Cl-Z groups under the conditions required for the selective removal of each.
| Protecting Group | Reagent for Removal | Stability in 20% Piperidine/DMF | Stability in 25-50% TFA/DCM | Stability to Hydrogenolysis |
| Fmoc | 20% Piperidine in DMF | Labile | Stable[5] | Generally Stable* |
| Boc | 25-50% Trifluoroacetic Acid (TFA) in DCM | Stable[4] | Labile | Stable |
| 2-Cl-Z | Anhydrous HF or Catalytic Hydrogenolysis | Stable[1] | Stable[2] | Labile[9] |
*Stability of Fmoc to hydrogenolysis can be variable and should be evaluated for specific cases.[5]
Experimental Protocols
These protocols are intended for solid-phase peptide synthesis (SPPS) on a standard resin support (e.g., Rink Amide, Wang, or 2-Chlorotrityl). All steps should be performed in a suitable SPPS reaction vessel with agitation.
Protocol 1: Selective Fmoc Group Removal
This procedure is used for deprotecting the N-terminal α-amino group at each cycle of peptide elongation.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes.[2]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes.[4]
-
Solution Drainage: Drain the deprotection solution. The characteristic dibenzofulvene-piperidine adduct often imparts a yellow color to the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-15 minutes to ensure complete removal.[11]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleavage byproducts.[4] The resin is now ready for the next amino acid coupling step.
Protocol 2: Selective On-Resin Boc Group Removal
This procedure is used for the selective deprotection of a Boc-protected side chain (e.g., from Fmoc-Lys(Boc)-OH) to allow for on-resin modification.
Materials:
-
Peptide-resin with Boc-protected side chain(s)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Deprotection Solution: 25-50% (v/v) TFA in DCM. (A 25% solution is often sufficient and minimizes side reactions).
-
Neutralization Solution: 5% (v/v) DIEA in DCM.
Procedure:
-
Resin Washing: Wash the peptide-resin thoroughly with DCM (3-5 times) to ensure it is free of DMF.
-
Deprotection: Add the 25% TFA/DCM solution to the resin and agitate for 30 minutes at room temperature.[7]
-
Solution Drainage: Drain the TFA solution.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[7]
-
Neutralization: Wash the resin with the 5% DIEA/DCM solution (2 times, 5 minutes each) to neutralize the newly formed ammonium salt to a free amine.[7]
-
Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA. The deprotected side-chain amine is now ready for subsequent reaction.
Protocol 3: Selective 2-Cl-Z Group Removal (Hydrogenolysis)
This protocol describes a method for removing the 2-Cl-Z group that is orthogonal to acid-labile resins and side-chain protecting groups. This is typically performed after the peptide has been cleaved from an acid-sensitive resin while other protecting groups are still intact.
Materials:
-
2-Cl-Z protected peptide
-
Methanol (MeOH) or 10% aqueous formic acid[9]
-
Palladium on carbon (Pd/C) catalyst, 5-10%
-
Hydrogen (H₂) gas source or a hydrogen donor like ammonium formate
-
Celite® for filtration
Procedure:
-
Dissolution: Dissolve the protected peptide in a suitable solvent like MeOH.
-
Catalyst Addition: Add the Pd/C catalyst to the solution (typically 5-10% by weight relative to the peptide).[9]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously. Alternatively, add a hydrogen donor like ammonium formate (3-5 equivalents).
-
Reaction Monitoring: Monitor the reaction by TLC or Mass Spectrometry until completion. The reaction time can vary from 1 to 24 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.
-
Work-up: Evaporate the filtrate in vacuo to obtain the crude deprotected peptide, which can then be purified by HPLC.
Disclaimer: All protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken. Reagent and reaction conditions may need to be optimized for specific peptide sequences.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrogenolysis for the Removal of the 2-Chloro-Z Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a crucial amine protecting group in peptide synthesis and organic chemistry. Its removal is a critical step that requires specific and reliable conditions to ensure high yield and purity of the final product. Catalytic hydrogenolysis is a widely employed and effective method for the deprotection of the 2-Cl-Z group. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the successful removal of this protecting group.
The 2-Cl-Z group is utilized in both solution-phase and solid-phase peptide synthesis to protect the amine functionality, particularly on the side chains of amino acids like lysine and ornithine.[1] While it can be removed under strong acidic conditions such as with HF or HBr/TFA, catalytic hydrogenolysis offers a milder and often cleaner alternative.[1] This method typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.
Data Presentation: Hydrogenolysis Conditions for 2-Cl-Z Removal
The following table summarizes various reported conditions for the hydrogenolysis of the 2-Cl-Z group and analogous benzyloxycarbonyl protecting groups. Careful selection of the catalyst, solvent, and hydrogen source is critical for achieving high selectivity and efficiency. The choice of conditions can be influenced by the presence of other functional groups in the molecule, such as aromatic halogens.[2]
| Catalyst | Catalyst Loading | Hydrogen Source | Solvent System | Temperature | Pressure | Reaction Time | Substrate Type | Yield | Reference |
| 5% Pd/C | Equal mass to peptide | 10% Formic acid | Methanol | Gentle warming | Atmospheric | Monitored by TLC | Peptide | Not specified | [1] |
| 10% Pd/C | Not specified | Formic acid | Methanol | Not specified | Atmospheric | Minutes | Amino acid/peptide derivatives | 80-95% | [3] |
| 5% Pd/C | 0.15 g per 0.5 g substrate | Hydrogen gas | Ethyl acetate | 25°C | 45 psig | Monitored by H₂ uptake | Intermediate (S) | >99% selectivity | [2] |
| 10% Pd/C | 0.15 g per 0.5 g substrate | Hydrogen gas | Ethyl acetate | 25°C | 45 psig | Monitored by H₂ uptake | Intermediate (S) | High | [2] |
| 10% Pd/C | 10 mol% | Hydrogen gas (balloon) | Methanol, Ethanol, or Ethyl acetate | Room Temperature | Atmospheric | Monitored by TLC | H-Gly-OBzl.TosOH | Not specified | [4] |
| 10% Pd-C | 10 wt% | Sodium borohydride (1.5 equiv.) | Methanol | Room Temperature | Atmospheric | 10-20 minutes | Dipeptide, N-Cbz amines | 91-97% | [5] |
| Pd/C | Not specified | Ammonium formate | TPGS-750-M/Water | Not specified | Atmospheric | 2 hours | DNA-conjugated substrates | 100% conversion | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the hydrogenolysis of the 2-Cl-Z group.
Protocol 1: Catalytic Transfer Hydrogenolysis using Formic Acid
This protocol is adapted from a standard procedure for the deprotection of 2-Cl-Z protected peptides.[1][3]
Materials:
-
2-Cl-Z protected peptide
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
5% or 10% Palladium on carbon (Pd/C)
-
Nitrogen or Argon gas
-
Filter aid (e.g., Celite®)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolution: Dissolve the 2-Cl-Z protected peptide in a solution of 10% formic acid in methanol. The concentration should be sufficient to ensure complete dissolution.
-
Inerting: Place the reaction vessel under an inert atmosphere by purging with nitrogen or argon.
-
Catalyst Addition: Carefully add the Pd/C catalyst. A typical loading is an equal mass of catalyst with respect to the peptide.[1]
-
Reaction Initiation: Gently warm the mixture until gas evolution (CO₂) is observed.
-
Reaction Maintenance: Stir the reaction mixture vigorously at room temperature. It is important to maintain an acidic environment; add more formic acid if necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Filtration: Upon completion, dilute the reaction mixture with methanol and filter through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate in vacuo to obtain the crude deprotected peptide. Further purification can be performed if necessary.
Protocol 2: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol is based on general procedures for benzylic group deprotection under a hydrogen atmosphere.[2][4]
Materials:
-
2-Cl-Z protected substrate
-
Ethyl acetate, Methanol, or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or high-pressure reactor
-
Vacuum line
-
Filter aid (e.g., Celite®)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolution: Dissolve the 2-Cl-Z protected substrate in a suitable solvent such as ethyl acetate, methanol, or ethanol in a round-bottom flask.[2][4]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[4]
-
Hydrogenation Setup:
-
Atmospheric Pressure: Securely attach a hydrogen-filled balloon to the flask.
-
Elevated Pressure: Place the reaction vessel in a high-pressure reactor.
-
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon or in the reactor). For more challenging substrates, a pressure of 45 psig can be applied.[2]
-
Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of filter aid to remove the catalyst.
-
Isolation: The solvent is removed under reduced pressure to yield the deprotected product.
Mandatory Visualizations
Experimental Workflow for 2-Cl-Z Hydrogenolysis
Caption: Workflow for 2-Cl-Z deprotection via hydrogenolysis.
Signaling Pathway of Catalytic Hydrogenolysis
Caption: Mechanism of 2-Cl-Z hydrogenolysis on a palladium catalyst.
References
- 1. peptide.com [peptide.com]
- 2. nacatsoc.org [nacatsoc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of D-lysine Containing Peptides for Improved Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acids. Proteases, being stereospecific for L-amino acids, exhibit significantly reduced or no activity towards peptides containing D-amino acids at or near the cleavage site. This application note provides a comprehensive overview and detailed protocols for the synthesis of peptides incorporating D-lysine to enhance enzymatic stability, methods for assessing this stability, and a summary of the expected improvements in their biological properties. The substitution of L-lysine with D-lysine is a particularly attractive strategy as it maintains the positive charge of the side chain, which is often crucial for biological activity, especially in antimicrobial and cell-penetrating peptides.
Data Presentation
The incorporation of D-lysine into a peptide sequence can significantly enhance its stability against enzymatic degradation, which in turn can affect its biological activity and toxicity. Below are tables summarizing quantitative data from studies on the antimicrobial peptide CM15 and its analogs containing D-lysine substitutions.
Table 1: Antimicrobial Activity (MIC in µM) of CM15 and its D-lysine Analogs
| Peptide | E. coli | S. aureus | P. aeruginosa |
| CM15 (All L-amino acids) | 2 | 4 | 16 |
| D-Lys (3,13)-CM15 | 4 | 8 | 32 |
| D-Lys (1,13)-CM15 | 4 | 8 | 32 |
| D-Lys (3,7,13)-CM15 | 8 | 8 | 64 |
Data compiled from studies on the antimicrobial activity of CM15 and its diastereomers.
Table 2: Cytotoxicity (LD50 in µM) of CM15 and its D-lysine Analogs against Murine Macrophages
| Peptide | LD50 (µM) |
| CM15 (All L-amino acids) | 3.5 |
| D-Lys (3,13)-CM15 | 78 |
| D-Lys (1,13)-CM15 | 5.4 |
| D-Lys (3,7,13)-CM15 | 98 |
Data illustrating the reduced cytotoxicity of D-lysine containing peptides against mammalian cells.[1]
Table 3: Comparative Stability of L- and D-amino acid containing Peptides in Serum
| Peptide | Amino Acid Configuration | Half-life (t½) in Serum |
| Model Peptide 1 | All L-amino acids | ~5 minutes |
| Model Peptide 1 with D-amino acid substitution | Contains one or more D-amino acids | > 4 hours |
| L-Melittin | All L-amino acids | Not specified, susceptible to degradation |
| D-Melittin | All D-amino acids | Significantly more stable |
This table provides a general comparison of the stability of L- vs D-amino acid containing peptides in serum. Specific half-life can vary depending on the peptide sequence and the position of the D-amino acid.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Lysine Containing Peptides
This protocol outlines the manual synthesis of a peptide containing a D-lysine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine solution and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (including Fmoc-D-Lys(Boc)-OH):
-
In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-D-Lys(Boc)-OH) and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to assess the stability of a peptide in human serum over time.
Materials:
-
Synthesized peptide (L- and D-lysine versions)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with human serum to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately add an equal volume of cold 10% TCA solution to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
-
Sample Clarification:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
(Optional) Use LC-MS to identify the degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the amount at time 0.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a bacterial strain.
Materials:
-
Synthesized peptide
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the peptide in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for peptide synthesis and evaluation.
Caption: Mechanism of action for antimicrobial D-lysine peptides.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aggregation in Peptides with Boc-D-Lys(2-Cl-Z)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS) using Boc-D-Lys(2-Cl-Z)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a protected form of the D-isomer of lysine, an essential amino acid. In this derivative, the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group on the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. It is a standard building block for introducing D-lysine residues into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can increase the proteolytic stability of peptides, making them more viable as therapeutic agents.
Q2: What are the primary causes of peptide aggregation during SPPS with this compound?
Peptide aggregation during SPPS is a common challenge that can lead to incomplete reactions and low yields. Several factors can contribute to this issue when using this compound:
-
Interchain Hydrogen Bonding: As the peptide chain elongates on the resin, intermolecular hydrogen bonds can form, leading to the formation of secondary structures like beta-sheets, which are prone to aggregation.[1]
-
Hydrophobicity: While lysine is a hydrophilic amino acid, the Boc and 2-Cl-Z protecting groups add significant hydrophobicity. This can become problematic in sequences that also contain other hydrophobic residues.
-
Steric Hindrance: The bulky 2-Cl-Z protecting group can create steric hindrance during coupling reactions, potentially leading to incomplete acylation and deletion sequences.[2] This effect can be more pronounced in sterically hindered sequences.
-
D-Amino Acid Configuration: The presence of a D-amino acid can alter the peptide backbone conformation, which in some cases may favor aggregation.
Q3: How can I identify if my peptide is aggregating on the resin?
Several signs during synthesis can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear clumped or fail to swell adequately in the synthesis solvent.
-
Slow Solvent Drainage: Solvents may drain slowly from the reaction vessel after washing steps.
-
Incomplete Reactions: A positive Kaiser test (ninhydrin test) after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was incomplete. Similarly, Boc deprotection may be sluggish.
-
Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of synthesis problems, with aggregation being a common cause.
Troubleshooting Guides
Guide 1: Poor Coupling Efficiency When Incorporating this compound
Symptom: Positive Kaiser test after coupling this compound.
Possible Cause: Incomplete coupling due to steric hindrance from the 2-Cl-Z group or early-stage peptide aggregation.
Solutions:
| Solution | Description |
| Double Coupling | Repeat the coupling step with a fresh solution of activated this compound. |
| Use a More Potent Coupling Reagent | Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to a more potent phosphonium or aminium salt-based reagent like HBTU, HATU, or PyBOP. |
| Increase Coupling Time and/or Temperature | Extend the coupling reaction time or moderately increase the temperature (e.g., to 30-40°C) to improve reaction kinetics. |
| Solvent Optimization | Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to a more polar, "disrupting" solvent like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of Dimethyl sulfoxide (DMSO) to the DMF.[1] |
Guide 2: General Peptide Aggregation After Incorporating this compound
Symptom: Poor resin swelling, slow solvent flow, and consistently poor coupling/deprotection in subsequent cycles.
Possible Cause: The growing peptide chain is forming intermolecular hydrogen bonds and aggregating.
Solutions:
| Solution | Description |
| Chaotropic Salts | Add a chaotropic salt such as lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling and/or deprotection steps to disrupt hydrogen bonding. |
| Microwave-Assisted Synthesis | Utilize a microwave peptide synthesizer. The rapid heating can disrupt aggregation and improve reaction efficiency. |
| Backbone Protection | If the sequence is known to be difficult, consider resynthesizing the peptide and incorporating a backbone-protecting group, such as a pseudoproline dipeptide, at a strategic location to disrupt secondary structure formation. |
| Low-Loading Resin | Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains, reducing the likelihood of intermolecular interactions. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard manual coupling cycle for incorporating this compound in a Boc-SPPS workflow.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, consider a second coupling (repeat step 4).
-
Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Protocol 2: Cleavage and Deprotection of Peptides Containing Lys(2-Cl-Z)
The 2-Cl-Z group is stable to the TFA used for Boc deprotection and requires strong acid for removal.[2] The most common method is Hydrogen Fluoride (HF) cleavage.
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, p-thiocresol, anisole)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add appropriate scavengers. A common mixture for peptides containing Lys(2-Cl-Z) is p-cresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. Cleavage of the 2-Cl-Z group can be slow at lower temperatures.[3]
-
Evaporate the HF under a high vacuum.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Wash the crude peptide several times with cold diethyl ether to remove scavengers.
-
Dry the peptide under vacuum.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation during SPPS.
Caption: General workflow for HF cleavage of peptides containing Lys(2-Cl-Z).
References
Technical Support Center: Boc-D-Lys(2-Cl-Z)-OH Coupling
Welcome to the Technical Support Center for optimizing the coupling of Boc-D-Lys(2-Cl-Z)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
The coupling of this compound can be difficult due to significant steric hindrance. This hindrance arises from the bulky tert-butyloxycarbonyl (Boc) group on the α-amino group and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the ε-amino group of the lysine side chain. This bulkiness can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.
Q2: How can I determine if the coupling of this compound is incomplete?
In solid-phase peptide synthesis (SPPS), incomplete coupling is typically detected using qualitative colorimetric methods like the Kaiser test (ninhydrin test).[1][2] A positive Kaiser test, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines, meaning the coupling was unsuccessful.[3][4] For a more definitive analysis, a small sample of the peptide can be cleaved from the resin and analyzed by mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to check for the presence of deletion sequences.[1]
Q3: Which coupling reagents are most effective for a sterically hindered residue like this compound?
For challenging couplings involving sterically hindered amino acids, more potent coupling reagents are generally required. Uronium/aminium salt-based reagents are highly recommended over standard carbodiimide reagents like DCC/DIC.[4] Effective options include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient reagents for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[5][6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though sometimes slightly less reactive than HATU.[5][6][7]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for sterically hindered couplings.[1]
Q4: What is a "double coupling" strategy and when should it be used?
A double coupling strategy involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next N-terminal deprotection step. This is a common and effective method to drive difficult coupling reactions to completion, especially for sterically hindered residues like this compound, or when peptide aggregation is suspected.[8]
Q5: Can the 2-Cl-Z protecting group cause any side reactions?
The 2-Cl-Z group is generally stable under the conditions of Boc-SPPS. It is removed during the final cleavage from the resin using strong acids like HF or HBr/TFA.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser Test after initial coupling | Steric Hindrance: The bulky Boc and 2-Cl-Z groups are impeding the reaction. | 1. Perform a double coupling: Wash the resin thoroughly and repeat the coupling step with fresh reagents.[8] 2. Switch to a more potent coupling reagent: If using a carbodiimide-based method, switch to HATU, HBTU, or PyBOP.[4] |
| Peptide Aggregation: The growing peptide chain on the resin is folding, making the N-terminus inaccessible. | 1. Change solvent: Switch from DMF to NMP or add a small amount of DMSO to disrupt aggregation.[1] 2. Increase reaction temperature: Gently warming the reaction vessel (e.g., to 40°C) can sometimes improve coupling efficiency, but should be done with caution to avoid side reactions.[8] | |
| Suboptimal Reagent Concentration or Activation: Insufficient amounts of reagents or inadequate pre-activation. | 1. Increase equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-4 equivalents).[8] 2. Optimize pre-activation time: Allow for a short pre-activation of the amino acid and coupling reagent (typically 1-5 minutes) before adding to the resin.[8] | |
| Low yield of the final peptide | Incomplete coupling at the this compound step: This leads to a truncated final product. | 1. Implement a double coupling protocol for the this compound step in subsequent syntheses. 2. Use a more efficient coupling reagent like HATU from the outset. |
| Poor solubility of this compound: The amino acid is not fully dissolved, leading to lower effective concentration. | 1. Ensure complete dissolution: this compound is generally soluble in DMF.[11][12] Ensure the reagent is fully dissolved before pre-activation. Gentle warming or sonication can aid dissolution. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Disclaimer: The following data is extrapolated from studies on various sterically hindered amino acids and may not be fully representative of this compound coupling. Empirical optimization for your specific peptide sequence is recommended.
| Coupling Reagent | Class | Relative Speed | Typical Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for hindered couplings; forms a more reactive OAt-ester.[5][6] |
| HBTU | Uronium/Aminium | Fast | High | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[5][6] |
| PyBOP | Phosphonium | Fast | High | Low | Efficient with rapid reaction times; byproducts are generally less problematic than those of its predecessor, BOP.[1] |
| DIC/HOBt | Carbodiimide | Moderate | Good-High | Low-Moderate | A cost-effective option for less demanding couplings. HOBt is crucial for suppressing racemization.[13] |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.
1. Resin Preparation and Deprotection:
-
Swell the peptide-resin (with the free N-terminal amine from the previous cycle) in dichloromethane (DCM).
-
Perform Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[14]
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then N,N-dimethylformamide (DMF).[14]
2. Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[15]
-
Wash the resin thoroughly with DMF.[15]
3. First Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.
-
Add DIEA (6 equivalents, 0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
4. Monitoring and Intermediate Wash:
-
Perform a Kaiser test (see Protocol 2) on a small sample of resin beads.
-
If the test is positive (blue/purple), proceed with the second coupling.
-
Wash the resin thoroughly with DMF to remove excess reagents from the first coupling.
5. Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 3.
-
Add the new activated solution to the resin.
-
Agitate the reaction mixture for another 1-2 hours at room temperature.
6. Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a final Kaiser test. If the test is negative (yellow/colorless), proceed to the deprotection step for the next amino acid in the sequence. If the test remains positive, consider capping the unreacted amines.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (10-15 beads) after the coupling reaction and wash them thoroughly with DMF and then ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Incomplete coupling (positive result).
-
Yellow/Colorless: Complete coupling (negative result).
-
Visualizations
Caption: Workflow for one cycle of Boc-SPPS for this compound coupling.
Caption: Decision workflow for troubleshooting a positive Kaiser test.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. This compound (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]
- 12. This compound (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Boc-D-Lys(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-D-Lys(2-Cl-Z)-OH in their solid-phase peptide synthesis (SPPS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 2-Cl-Z group on this compound?
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group serves as a protecting group for the ε-amino group of the D-lysine side chain. In Boc-based SPPS, this protection prevents the side chain from participating in unintended reactions during peptide elongation. The 2-Cl-Z group is stable to the moderately acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid in dichloromethane) but can be cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.[1]
Q2: Under what conditions is the 2-Cl-Z group typically removed?
The 2-Cl-Z group is generally removed simultaneously with the cleavage of the peptide from the resin.[2] This is most commonly achieved using strong acids such as anhydrous hydrogen fluoride (HF).[1][3] An alternative method for the removal of the 2-Cl-Z group is catalytic hydrogenolysis.[2]
Q3: What are the most common side reactions associated with the use of Boc-protected amino acids in SPPS?
A primary concern during Boc-SPPS is the formation of carbocations, specifically the tert-butyl cation, during the Nα-Boc deprotection step with TFA.[4] These reactive carbocations can lead to the alkylation of nucleophilic amino acid side chains, particularly those of tryptophan, methionine, and cysteine, resulting in undesired side products.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in SPPS.
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal of the 2-Cl-Z group during final cleavage. | Insufficiently strong acidic conditions or inadequate reaction time during HF cleavage. | Ensure the use of anhydrous HF and optimize the cleavage time (typically 1-1.5 hours at -5 to 0°C).[5] For peptides sensitive to strong acids, consider hydrogenolysis as an alternative deprotection method for the 2-Cl-Z group.[2] |
| Catalyst poisoning during hydrogenolysis. | If using hydrogenolysis, ensure the peptide is free from sulfur-containing residues (cysteine, methionine) which can poison the palladium catalyst.[6] | |
| Presence of unexpected side products in the crude peptide. | Alkylation of sensitive residues (Trp, Met, Cys) by carbocations generated during Boc deprotection or final cleavage.[1][4] | Incorporate scavengers into the cleavage cocktail. Common scavengers include anisole, p-cresol, and dimethyl sulfide to trap carbocations.[5] |
| Oxidation of methionine residues. | Add dithiothreitol (DTT) to the cleavage mixture to suppress the oxidation of the methionine side chain to its sulfoxide form.[7] | |
| Formation of deletion sequences. | Incomplete Nα-Boc deprotection during the synthesis cycles. This can be exacerbated by peptide aggregation or sterically hindered sequences. | Increase the deprotection time with TFA or use a higher concentration of TFA. For difficult sequences, consider switching to in situ neutralization protocols.[7][8] |
Experimental Protocols
Protocol 1: Standard HF Cleavage and 2-Cl-Z Deprotection
This protocol outlines the general procedure for the final cleavage of the peptide from the resin and the simultaneous removal of the 2-Cl-Z protecting group using anhydrous hydrogen fluoride (HF).
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., anisole, p-cresol)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Dry ice/acetone bath
-
Diethyl ether (cold)
Procedure:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the appropriate scavenger cocktail to the resin. A common ratio is 1.0 mL of p-cresol and 6.5 mL of dimethyl sulfide (DMS) per gram of resin.[5]
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction mixture to warm to -5 to 0°C and stir for 1 to 1.5 hours.[5]
-
After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Protocol 2: Hydrogenolysis for 2-Cl-Z Group Removal
This protocol is an alternative method for removing the 2-Cl-Z group, particularly useful for peptides that are sensitive to strong acids. This procedure is performed after the peptide has been cleaved from the resin.
Materials:
-
Crude peptide containing the 2-Cl-Z group
-
Methanol (MeOH)
-
Formic acid
-
Palladium on carbon catalyst (5% Pd/C)
Procedure:
-
Dissolve the crude peptide in a 10% solution of formic acid in methanol.[2]
-
Add an equal mass of 5% Pd/C catalyst relative to the mass of the peptide.[2]
-
Gently warm the mixture until gas evolution is observed.
-
Stir the reaction mixture vigorously, ensuring the solution remains acidic. Add more formic acid if necessary.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the deprotection is complete, filter the mixture to remove the palladium catalyst.[2]
-
Evaporate the solvent in vacuo to obtain the deprotected peptide.[2]
Visualization
Caption: Troubleshooting workflow for suspected alkylation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Cl-Z Protecting Group Removal
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete removal of the 2-Cl-Z (2-chlorobenzyloxycarbonyl) protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of the 2-Cl-Z group in a question-and-answer format.
Question 1: My 2-Cl-Z deprotection by catalytic hydrogenolysis is slow or incomplete. What are the possible causes and solutions?
Answer:
Slow or incomplete hydrogenolysis of the 2-Cl-Z group is a frequent challenge. Several factors can contribute to this issue:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.
-
Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate itself contains sulfur, consider alternative deprotection methods. In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise may help to drive the reaction to completion.[1]
-
-
Poor Catalyst Activity: The activity of the palladium catalyst can vary between batches and can decrease over time.
-
Solution: Use a fresh batch of high-quality catalyst. For particularly stubborn deprotections, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[2]
-
-
Insufficient Hydrogen Source: Inadequate pressure of hydrogen gas or a depleted hydrogen donor in transfer hydrogenolysis will lead to an incomplete reaction.
-
Solution (for H₂ gas): Ensure the system is properly sealed and under a positive pressure of hydrogen. For difficult cases, increasing the hydrogen pressure using a Parr apparatus can be effective.[2]
-
Solution (for transfer hydrogenolysis): Use a sufficient excess of the hydrogen donor (e.g., ammonium formate, formic acid).[3][4]
-
-
Poor Substrate Solubility: If the 2-Cl-Z protected compound is not fully dissolved in the reaction solvent, the deprotection will be inefficient.
Question 2: I'm observing side products during the removal of the 2-Cl-Z group. How can I minimize their formation?
Answer:
Side product formation can occur with both hydrogenolysis and acidic cleavage methods.
-
During Catalytic Hydrogenolysis: Other functional groups in the molecule, such as alkenes, alkynes, nitro groups, or other benzyl ethers, can be reduced.
-
Solution: Catalytic transfer hydrogenolysis is often milder and can offer better selectivity compared to using hydrogen gas.[5] If non-selective reduction remains an issue, switching to a non-reductive deprotection method like acidic cleavage is recommended.
-
-
During Acidic Cleavage (e.g., with HBr/TFA): Strong acids can lead to the degradation of sensitive functional groups or the removal of other acid-labile protecting groups.
Question 3: How can I reliably monitor the progress of my 2-Cl-Z deprotection reaction to ensure its completion?
Answer:
Careful reaction monitoring is crucial to determine the endpoint of the deprotection.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the disappearance of the starting material and the appearance of the deprotected product, which will have a different Rf value.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and quantitative technique. It allows for the precise monitoring of the consumption of the 2-Cl-Z protected starting material and the formation of the desired product. It can also help in the identification of any side products.[6][9]
Frequently Asked Questions (FAQs)
FAQ 1: What is the key difference between the Z (Cbz) and 2-Cl-Z protecting groups in terms of removal?
The 2-Cl-Z group is more stable to acidic conditions than the standard Z group due to the electron-withdrawing effect of the chlorine atom on the benzyl ring. This increased stability means that more forcing conditions may be required for its removal by acidic cleavage. However, it is readily cleaved by hydrogenolysis under similar conditions to the Z group.
FAQ 2: Can I use transfer hydrogenolysis for 2-Cl-Z removal?
Yes, catalytic transfer hydrogenolysis is an excellent alternative to using hydrogen gas for the removal of the 2-Cl-Z group.[4][5] It is often milder, can be more selective, and avoids the need for specialized hydrogenation equipment.[3] Common hydrogen donors include ammonium formate and formic acid in the presence of a palladium catalyst.[3][10]
FAQ 3: What are some alternative, non-hydrogenolysis methods for 2-Cl-Z deprotection?
For substrates that are incompatible with catalytic hydrogenation, several alternative methods can be employed:
-
Strong Acid Cleavage: Treatment with strong acids like HF or HBr in acetic acid can remove the 2-Cl-Z group, though this method is harsh and may not be suitable for sensitive substrates.
-
Lewis Acid-Mediated Deprotection: A combination of a Lewis acid such as AlCl₃ in a solvent like HFIP provides a milder alternative to strong Brønsted acids.[6][7]
-
Nucleophilic Deprotection: For substrates sensitive to both reduction and acidic conditions, a nucleophilic deprotection protocol using 2-mercaptoethanol in the presence of a base can be effective.[11]
Data Presentation
Table 1: Comparison of Deprotection Methods for Z-type Protecting Groups
| Deprotection Method | Reagents/Catalyst | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | 5-10% Pd/C, H₂ (gas) | MeOH or EtOH, Room Temp. | 1 - 16 hours | >95 | Advantages: Mild, neutral pH, high yield. Disadvantages: May reduce other functional groups, catalyst can be poisoned.[3] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | MeOH, Room Temp. to Reflux | 0.5 - 3 hours | >90 | Advantages: Avoids H₂ gas, often faster and more selective than standard hydrogenation.[3] Disadvantages: Requires removal of formate salts. |
| Acidic Cleavage | 33% HBr in Acetic Acid | Room Temp. | 20 min - 2 hours | Variable | Advantages: Effective for sulfur-containing substrates. Disadvantages: Harsh conditions, not suitable for acid-sensitive molecules. |
| Lewis Acid-Mediated | AlCl₃, HFIP | Room Temp. | 2 - 16 hours | High | Advantages: Mild, excellent functional group tolerance, avoids hazardous reagents.[7] Disadvantages: HFIP is a specialized solvent. |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | ~24 hours | High | Advantages: Ideal for substrates that poison Pd catalysts.[11] Disadvantages: Requires elevated temperature and basic conditions. |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis for 2-Cl-Z Deprotection
This protocol describes a general procedure for the removal of a 2-Cl-Z group using ammonium formate as a hydrogen donor.
Materials:
-
2-Cl-Z-protected compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or other suitable solvent
-
Celite®
Procedure:
-
Dissolution: Dissolve the 2-Cl-Z-protected compound (1.0 equivalent) in methanol.
-
Addition of Reagents: To the solution, add ammonium formate (3-5 equivalents) followed by the careful addition of 10% Pd/C (10-20% by weight of the substrate).
-
Reaction: Stir the reaction mixture vigorously at room temperature. For less reactive substrates, the temperature can be increased to 40-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed (typically 0.5-3 hours).
-
Filtration: Upon completion, cool the mixture to room temperature (if heated) and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue will contain the deprotected product as its formate salt. If the free amine is required, the residue can be dissolved in water and basified (e.g., with NaHCO₃) before extracting with an organic solvent.
Protocol 2: Monitoring Incomplete 2-Cl-Z Deprotection by LC-MS
This protocol outlines a general method for analyzing the progress of a 2-Cl-Z deprotection reaction.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Dilute the aliquot with an appropriate solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter, especially the catalyst.
LC-MS Conditions (Example):
-
LC Column: A C18 reversed-phase column is typically suitable for peptide and small molecule analysis.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode is generally effective for amine-containing compounds.
-
MS Analysis: Monitor the m/z values corresponding to the 2-Cl-Z protected starting material and the deprotected product. The extent of deprotection can be quantified by comparing the peak areas of the two species.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HF Cleavage for Peptides with Lys(2-Cl-Z)
Welcome to the technical support center for optimizing hydrogen fluoride (HF) cleavage of peptides containing Lys(2-Cl-Z). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on lysine (Lys) considered difficult to cleave with HF?
A1: The Lys(2-Cl-Z) protecting group is electronically deactivated by the chlorine atom on the benzyl ring, making it more stable to acidic conditions compared to a standard benzyloxycarbonyl (Z) group.[1][2] This increased stability necessitates more stringent HF cleavage conditions, such as longer reaction times or slightly elevated temperatures, to achieve complete removal.[1][2]
Q2: What are the primary concerns during the HF cleavage of peptides containing Lys(2-Cl-Z)?
A2: The main concern is incomplete cleavage, where a portion of the Lys residues remains protected with the 2-Cl-Z group. This results in a heterogeneous mixture of the desired peptide and its protected precursor, complicating purification. Additionally, the harsh conditions required for complete cleavage can increase the risk of side reactions affecting other sensitive amino acids in the peptide sequence.
Q3: What are scavengers and why are they crucial in this process?
A3: Scavengers are nucleophilic compounds added to the HF cleavage mixture to trap reactive carbocations generated from the protecting groups and the resin linker during acidolysis.[2][3] These carbocations can otherwise lead to unwanted side reactions such as alkylation of sensitive residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[2][3]
Q4: Can I use the "low-high" HF cleavage method for peptides with Lys(2-Cl-Z)?
A4: Yes, the "low-high" HF procedure is a suitable method. The initial "low HF" step, which uses a lower concentration of HF in dimethyl sulfide (DMS), removes more labile protecting groups via an SN2 mechanism, which minimizes carbocation formation. The subsequent "high HF" step then uses neat HF to cleave more resistant groups like Lys(2-Cl-Z) and Arg(Tos).[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HF cleavage of peptides containing Lys(2-Cl-Z).
Problem 1: Incomplete cleavage of the 2-Cl-Z group.
-
Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the 2-Cl-Z group still attached.
-
Possible Causes & Solutions:
-
Insufficient Reaction Time: The cleavage of Lys(2-Cl-Z) can be slow.[1]
-
Solution: Increase the reaction time. For standard HF cleavage at 0°C, extend the time from the typical 60 minutes to 90-120 minutes.[1] Monitor the cleavage progress with small scale test cleavages if possible.
-
-
Reaction Temperature is Too Low: Cleavage of resistant protecting groups like Lys(2-Cl-Z) is significantly slower at temperatures below 0°C.[1]
-
Solution: Ensure the reaction temperature is maintained between 0°C and 5°C. Be aware that temperatures above 5°C can increase the risk of side reactions.
-
-
Inadequate HF Volume: Insufficient HF may not effectively swell the resin and facilitate complete cleavage.
-
Solution: Use a standard ratio of approximately 10 mL of HF per gram of peptide-resin.[1]
-
-
Problem 2: Presence of significant side products.
-
Symptom: HPLC analysis shows multiple unexpected peaks, and MS analysis may indicate alkylation or other modifications of sensitive amino acids.
-
Possible Causes & Solutions:
-
Inadequate Scavenging: The scavenger cocktail may not be optimal for the specific peptide sequence.
-
N-terminal Boc Group Not Removed: If the N-terminal Boc group is not removed prior to HF cleavage, the resulting t-butyl cation is a potent alkylating agent.[3]
-
Solution: Always perform a final N-terminal Boc deprotection with trifluoroacetic acid (TFA) and thoroughly wash the peptide-resin before HF cleavage.[3]
-
-
Data Presentation
Table 1: Recommended HF Cleavage Conditions for Peptides with Lys(2-Cl-Z)
| Parameter | Standard HF Cleavage | Low-High HF Cleavage |
| Temperature | 0°C to 5°C | Low: 0°C; High: 0°C to 5°C |
| Time | 60 - 120 minutes | Low: 2 hours; High: 60 - 90 minutes |
| HF Concentration | ~90% (with scavengers) | Low: ~25% HF in DMS; High: ~90% HF |
| Primary Use Case | General purpose, for peptides without many other acid-labile groups. | Peptides with multiple sensitive residues (Trp, Met, Cys) to minimize side reactions. |
Table 2: Common Scavenger Cocktails for HF Cleavage
| Scavenger Cocktail (v/v) | Target Residues & Purpose |
| HF:Anisole (9:1) | General purpose, scavenges benzyl and t-butyl cations.[2] |
| HF:p-Cresol (9:1) | Similar to anisole, often used for peptides with multiple Asp/Glu residues.[1] |
| HF:p-Cresol:p-Thiocresol (18:1:1) | For peptides containing Cys, helps prevent oxidation and side reactions.[1] |
| HF:DMS:p-Cresol (25:65:10) | "Low HF" conditions to minimize SN1-mediated side reactions.[2] |
Experimental Protocols
Protocol 1: Standard HF Cleavage of a Peptide Containing Lys(2-Cl-Z)
Materials:
-
Dried peptide-resin containing Lys(2-Cl-Z)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole or p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Stirring bar
Procedure:
-
Preparation: Ensure the N-terminal Boc group has been removed with TFA prior to HF cleavage. Place the thoroughly dried peptide-resin (e.g., 1 g) and a stirring bar in the HF apparatus reaction vessel.
-
Scavenger Addition: Add the appropriate scavenger. A common choice is anisole or p-cresol (1.0 mL per gram of resin).[1]
-
HF Distillation: Cool the reaction vessel to -5°C to 0°C. Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).[1]
-
Cleavage Reaction: Stir the mixture at 0°C to 5°C for 90-120 minutes.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum at 0°C. This must be done carefully to prevent the resin from being carried into the vacuum line.
-
Peptide Precipitation: Suspend the resin and cleaved peptide in cold diethyl ether.
-
Washing and Collection: Wash the solid product thoroughly with cold diethyl ether three times to remove scavengers and cleaved protecting groups. The crude peptide can then be collected by filtration and dried.
Visualizations
Caption: Standard HF Cleavage Workflow for Lys(2-Cl-Z) Peptides.
Caption: Troubleshooting Decision Tree for HF Cleavage Issues.
References
Preventing racemization during coupling of Boc-D-Lys(2-Cl-Z)-OH
Welcome to the technical support center for the prevention of racemization during the coupling of Boc-D-Lys(2-Cl-Z)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the stereochemical conversion of a chiral molecule into its mirror image. In the context of peptide synthesis, the D-enantiomer of this compound can be partially converted to the L-enantiomer during the coupling reaction. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The incorporation of the incorrect L-isomer can lead to a final peptide product with significantly reduced or altered biological activity, and these diastereomeric impurities can be challenging to separate during purification.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids like this compound?
A2: The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxylic acid of the Boc-amino acid is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the incoming amine on the now achiral oxazolone can result in the formation of both the desired D-peptide and the undesired L-diastereomer.
Q3: Does the 2-Cl-Z side-chain protecting group on lysine influence racemization?
A3: While specific studies on the direct electronic influence of the 2-Cl-Z group on the racemization of the alpha-carbon are not extensively documented, the nature of the side-chain protecting group can have an indirect effect. Generally, bulky side chains can sterically hinder the approach of the incoming nucleophile, potentially prolonging the lifetime of the activated intermediate and increasing the opportunity for racemization. However, the primary factors driving racemization remain the choice of coupling reagents, additives, base, and reaction conditions.
Q4: Which amino acids are generally most susceptible to racemization?
A4: While any chiral amino acid can undergo racemization, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are well-known for their high susceptibility to racemization. Other amino acids can also be sensitive, especially under suboptimal coupling conditions.
Troubleshooting Guide
Problem: High levels of L-isomer detected after coupling this compound.
This troubleshooting guide provides a systematic approach to identifying and mitigating the causes of racemization during the coupling of this compound.
Caption: Troubleshooting workflow for high racemization of this compound.
Data Presentation: Comparison of Coupling Strategies
| Coupling Reagent/Method | Additive(s) | Relative Racemization Risk | Key Advantages |
| DIC or DCC | None | High | Cost-effective |
| DIC or DCC | HOBt or Oxyma | Low | Significantly suppresses racemization. |
| HBTU, TBTU | HOBt (inherent) | Low to Medium | Efficient and fast coupling. |
| HATU | HOAt (inherent) | Very Low | Highly efficient, especially for hindered couplings. |
| PyBOP | HOBt (byproduct) | Low to Medium | Good for solution-phase and solid-phase synthesis. |
| DIC / HOBt | CuCl₂ | Very Low | Copper (II) chloride has been shown to be an effective racemization suppressant. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/HOBt
This protocol is a standard and cost-effective method for minimizing racemization.
-
Resin Preparation:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform the deprotection of the N-terminal Boc group of the preceding amino acid using trifluoroacetic acid (TFA).
-
Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For sensitive couplings, the reaction can be performed at 0 °C.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using a qualitative method such as the Kaiser test.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is recommended for difficult couplings or when maximal suppression of racemization is critical.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation and Coupling (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow the same procedure as in Protocol 1.
Caption: General workflow for low-racemization coupling of this compound.
Visualization of Racemization Mechanism
Boc-D-Lys(2-Cl-Z)-OH deprotection side product identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues during the deprotection of Boc-D-Lys(2-Cl-Z)-OH.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the deprotection of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction is complete, but I have multiple products. What are the likely side products?
A1: During the deprotection of this compound, particularly with trifluoroacetic acid (TFA), several side products can form. The most common are:
-
Incomplete 2-Cl-Z Deprotection: The Boc group is highly labile to TFA, while the 2-Cl-Z group is more robust and generally requires stronger acids like HF or HBr/TFA for complete removal.[1] Therefore, the primary side product is often D-Lys(2-Cl-Z)-OH, where only the Boc group has been cleaved.
-
Tert-butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites. While less common for the lysine side chain itself, it can react with scavengers or other sensitive residues in a peptide sequence.
-
Intramolecular Cyclization (Lactam Formation): Under acidic conditions, the side-chain amine of lysine can potentially undergo intramolecular cyclization to form a lactam.
Q2: How can I minimize the formation of the incompletely deprotected D-Lys(2-Cl-Z)-OH?
A2: To achieve complete deprotection of both the Boc and 2-Cl-Z groups, a stronger acid than TFA alone is typically required. Consider the following:
-
Use of HF or HBr/TFA: In standard Boc solid-phase peptide synthesis (SPPS), the 2-Cl-Z group is typically removed simultaneously with cleavage from the resin using hydrogen fluoride (HF) or hydrogen bromide in trifluoroacetic acid (HBr/TFA).[1]
-
Hydrogenolysis: An alternative, milder method for removing the 2-Cl-Z group is catalytic hydrogenolysis using a palladium catalyst.[1]
Q3: I see a product with an additional mass of +56 Da. What is this and how can I prevent it?
A3: A mass increase of 56 Da is characteristic of tert-butylation, where a tert-butyl group has been added to your molecule. This is caused by the tert-butyl cation formed during Boc deprotection.
-
Prevention: To prevent this, always include a scavenger in your deprotection cocktail. Common scavengers that effectively trap the tert-butyl cation include triisopropylsilane (TIS) and water. A typical cleavage cocktail for Fmoc SPPS, which can be adapted, is 95% TFA, 2.5% water, and 2.5% TIS.
Q4: My desired product peak is broad or shows tailing in the HPLC chromatogram. What could be the cause?
A4: Peak broadening or tailing in HPLC can be due to several factors:
-
Suboptimal HPLC Conditions: The mobile phase composition, gradient, and column chemistry may not be optimal for your compound.
-
Aggregation: The deprotected amino acid or peptide may be aggregating.
-
Presence of Unresolved Impurities: A closely eluting impurity can co-elute with your main peak, causing distortion.
-
Troubleshooting:
-
Optimize your HPLC method by adjusting the gradient steepness and mobile phase modifiers.
-
Consider using a different column with alternative selectivity.
-
To address aggregation, try dissolving the sample in a different solvent or adding chaotropic agents.
-
Data Presentation
The following table summarizes the expected molecular weights of the starting material, desired product, and potential side products to aid in their identification by mass spectrometry.
| Compound | Molecular Formula | Molecular Weight (Da) | Mass Change from Desired Product (Da) |
| This compound | C₁₉H₂₇ClN₂O₆ | 414.88 | +270.73 |
| D-Lysine (Desired Product) | C₆H₁₄N₂O₂ | 146.19 | 0 |
| D-Lys(2-Cl-Z)-OH | C₁₄H₁₉ClN₂O₄ | 314.76 | +168.57 |
| tert-butyl-D-Lysine | C₁₀H₂₂N₂O₂ | 202.29 | +56.1 |
| D-Lysine Lactam | C₆H₁₂N₂O | 128.17 | -18.02 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for analyzing the crude reaction mixture to determine the purity of the deprotected product and identify the presence of side products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude product in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Side Product Identification
This protocol is designed for the identification and characterization of the deprotected product and any potential side products.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
Column: A reversed-phase C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient appropriate for separating polar compounds, for example, 2% to 40% B over 15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry:
-
Mode: Positive ion electrospray ionization (ESI+).
-
Full Scan (MS1): Scan a mass range appropriate to detect all expected species (e.g., m/z 100-500).
-
Tandem MS (MS/MS): Perform data-dependent acquisition to fragment the most intense ions from the full scan to obtain structural information.
-
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy can provide detailed structural information to definitively identify the main product and any significant side products.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product or side product in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Experiments:
-
¹H NMR: To identify the proton environment of the molecule.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons for unambiguous structure determination.
-
Visualizations
The following diagrams illustrate the deprotection reaction and the workflow for side product identification.
References
Technical Support Center: Managing Poor Solubility of Peptides Containing D-Lysine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges with peptides containing D-lysine.
Frequently Asked Questions (FAQs)
Q1: Why is my D-lysine-containing peptide insoluble in aqueous buffers like PBS?
A1: Several factors can contribute to the poor solubility of your D-lysine-containing peptide, even though D-amino acids can sometimes disrupt aggregation.[1][2] Key factors include:
-
High Hydrophobicity: The overall amino acid composition of your peptide is a primary determinant of its solubility.[3] If the sequence contains a high percentage of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine), it will likely have poor water solubility, regardless of the presence of D-lysine.[4][5]
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[4][6] If the pH of your buffer is close to the peptide's pI, it may precipitate.
-
Peptide Length: Longer peptides have a greater tendency to aggregate and are often less soluble than shorter ones.[1][3][4]
-
Secondary Structure Formation: Peptides can form secondary structures like β-sheets, which promote self-aggregation and lead to insolubility.[3][7] While D-amino acids can disrupt these structures, they don't always prevent them entirely.[8]
Q2: I thought incorporating D-amino acids was supposed to improve solubility. Why is my peptide still aggregating?
A2: The inclusion of D-amino acids is a strategy to disrupt the formation of highly organized secondary structures, such as beta-sheets, that can lead to aggregation.[2] This disruption occurs because the D-amino acid introduces a kink or conformational change in the peptide backbone.[8] However, this is not a guaranteed solution for solubility for a few reasons:
-
Dominant Hydrophobicity: If the peptide is overwhelmingly hydrophobic, the driving force for aggregation due to hydrophobic interactions can overpower the structural disruption caused by the D-amino acid.[9]
-
Position of the D-amino Acid: The effectiveness of a D-amino acid in preventing aggregation can depend on its position within the peptide sequence.
-
Amorphous Aggregation: While D-amino acids may prevent highly structured amyloid fibril formation, the peptide may still form amorphous (non-structured) aggregates.[7]
Q3: What is the first solvent I should try for my D-lysine peptide, and what if it fails?
A3: Always start with sterile, deionized water as the initial solvent, after testing on a small aliquot of your peptide.[6][10] D-lysine is a basic amino acid, which generally contributes to a net positive charge and better solubility in slightly acidic conditions.[11][12] If water fails, the next steps depend on the peptide's overall charge.[11][13] For a basic peptide (net positive charge), try a dilute acidic solution like 10% acetic acid.[1][10] For an acidic peptide (net negative charge), a dilute basic solution like 0.1M ammonium bicarbonate is recommended.[12] If the peptide is neutral or highly hydrophobic, an organic solvent may be necessary.[1][14]
Q4: I dissolved my peptide in DMSO, but it precipitated when I diluted it into my aqueous buffer. What went wrong?
A4: This is a common issue that arises when the peptide's solubility limit in the final aqueous solution is exceeded.[15] Organic solvents like DMSO can often dissolve peptides at very high concentrations.[14] However, when this concentrated stock is diluted into an aqueous buffer where the peptide is inherently less soluble, it can rapidly precipitate.[15] To prevent this, the dissolved peptide stock must be added to the aqueous buffer very slowly, preferably drop-by-drop, while the buffer is being vigorously stirred or vortexed.[15] This method ensures the peptide is rapidly dispersed and diluted below its critical aggregation concentration.
Q5: Can I use physical methods like sonication or heating to help dissolve my peptide?
A5: Yes, physical methods can aid dissolution, but they must be used with caution to avoid peptide degradation.
-
Sonication: A brief sonication can help break up particles and increase the surface area for the solvent to interact with the peptide.[1][2][14] However, excessive sonication can generate heat, which may degrade the peptide.[2][6]
-
Gentle Warming: Gently warming the solution (e.g., to 40°C) can increase the solubility of some peptides.[2][15] It's crucial to monitor the temperature closely and avoid overheating.
-
Vortexing: Vigorous mixing is a simple and effective way to help dissolve the peptide.[15]
Troubleshooting Guides
Systematic Solubilization Workflow
This workflow provides a step-by-step approach to finding a suitable solvent for your D-lysine-containing peptide. It is critical to perform these steps on a small aliquot to avoid risking the entire sample.[3][11][14]
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Data & Protocols
Table 1: Common Solvents for Peptide Dissolution
| Solvent | Type | Use Case | Considerations |
| Sterile Water | Aqueous | First choice for most peptides, especially short or hydrophilic ones.[6][10] | May not be effective for hydrophobic or neutral peptides. |
| Acetic Acid (10-30%) | Acidic Aqueous | For basic peptides (net positive charge), including those with Lys or Arg.[1][10] | Can be removed by lyophilization.[11] May affect assay pH. |
| Ammonium Bicarbonate (0.1M) or Ammonium Hydroxide | Basic Aqueous | For acidic peptides (net negative charge), including those with Asp or Glu.[12] | Avoid with Cys-containing peptides.[2] Can be removed by lyophilization. |
| DMSO (Dimethyl sulfoxide) | Organic | For very hydrophobic or neutral peptides.[1][14] | Use minimal volume. May be toxic to cells in assays (>0.5%).[1] Avoid for oxidation-sensitive peptides.[14] |
| DMF (Dimethylformamide) | Organic | Alternative to DMSO for hydrophobic peptides.[14] | Higher toxicity than DMSO. |
| Guanidine-HCl (6M) or Urea (8M) | Chaotropic Agents | For highly aggregated peptides that resist other solvents.[2] | Will denature proteins in your assay. Must be diluted to non-denaturing concentrations. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[14]
-
Aliquot: Weigh a small, known amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Solvent Addition: Following the workflow diagram, add a calculated volume of the first solvent (starting with sterile water) to achieve your target concentration.
-
Mixing: Vortex the tube for 30-60 seconds.
-
Observation: Visually inspect the solution. A fully dissolved peptide will result in a clear, particle-free solution.[14] If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.
-
Systematic Approach: If the peptide does not dissolve, proceed to the next solvent in the workflow diagram (e.g., dilute acetic acid for a basic peptide). Test each new condition on a fresh, small aliquot of the peptide.
Protocol 2: Solubilization Using an Organic Solvent (DMSO)
-
Initial Dissolution: Add a minimal volume of 100% DMSO to a pre-weighed aliquot of the lyophilized peptide (e.g., 20-50 µL for 1 mg of peptide).[6][15]
-
Complete Dissolution: Gently vortex until the peptide is completely dissolved, forming a clear, concentrated stock solution.
-
Prepare Buffer: Place the desired volume of your final aqueous buffer into a separate tube on a stir plate with a stir bar, or be prepared to vortex it continuously.
-
Slow Dilution: Add the concentrated DMSO-peptide stock to the vigorously stirring aqueous buffer in a slow, drop-wise manner.[15] This is the most critical step to prevent precipitation.
-
Final Observation: Once all the stock solution is added, continue to stir for a few minutes. Visually inspect for any signs of precipitation.
-
Centrifugation: Before use in any assay, centrifuge the final peptide solution (e.g., at 10,000 x g for 5-10 minutes) to pellet any residual, undissolved aggregates.[1][2] Carefully transfer the supernatant to a new tube.
Visualizing the Impact of D-Lysine
The presence of D-lysine can alter peptide conformation, which is a key strategy for enhancing stability and, in some cases, solubility.
Caption: Impact of D-Lysine on peptide conformation and aggregation.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. peptidesciences.com [peptidesciences.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. benchchem.com [benchchem.com]
Slow cleavage rate of Lys(2-Cl-Z) and how to accelerate it
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the cleavage of the 2-chloro-benzyloxycarbonyl (2-Cl-Z) protecting group from lysine residues.
Frequently Asked Questions (FAQs)
Q1: What is the Lys(2-Cl-Z) protecting group and why is its cleavage sometimes slow?
The 2-Cl-Z group is a carbamate-type protecting group for the epsilon-amino group of lysine, commonly used in Boc-based solid-phase peptide synthesis (SPPS).[1][2] Its cleavage, typically achieved under strong acidic conditions or through catalytic hydrogenolysis, can be sluggish. The slow cleavage rate is attributed to the electron-withdrawing effect of the chlorine atom on the benzyl ring. This effect deactivates the benzylic position, making the C-O bond more resistant to cleavage compared to the standard Z (benzyloxycarbonyl) group.
Q2: What are the standard methods for cleaving the Lys(2-Cl-Z) group?
The two primary methods for the removal of the 2-Cl-Z group are:
-
Strong Acidolysis: This involves the use of strong acids to break the carbamate bond. The most common reagents are anhydrous hydrogen fluoride (HF), hydrogen bromide in acetic acid (HBr/AcOH), and trifluoroacetic acid (TFA).[1][2]
-
Catalytic Hydrogenolysis: This method involves the use of a catalyst, typically palladium on carbon (Pd/C), to cleave the protecting group in the presence of a hydrogen source. A variation of this is Catalytic Transfer Hydrogenation (CTH) , which uses a hydrogen donor like formic acid or ammonium formate instead of hydrogen gas.[1][3]
Q3: How can I accelerate the cleavage of the Lys(2-Cl-Z) group?
Several strategies can be employed to accelerate the deprotection of Lys(2-Cl-Z):
-
Use of Stronger Acid Cocktails: For acidolysis, employing stronger acid systems like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA can significantly increase the cleavage rate.[4][5][6]
-
Elevated Temperature: Gently warming the cleavage reaction can increase the rate of deprotection. However, this should be done with caution to avoid peptide degradation.[4]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate various chemical reactions, including the deprotection of other protecting groups.[7][8][9] While a specific protocol for Lys(2-Cl-Z) is not widely published, it represents a promising avenue for acceleration.
-
Optimized Catalytic Transfer Hydrogenation: Ensuring the freshness and activity of the palladium catalyst and using an adequate excess of the hydrogen donor are crucial for efficient cleavage.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of the Lys(2-Cl-Z) protecting group in a question-and-answer format.
Problem 1: Incomplete or slow cleavage with standard TFA-based cocktails.
-
Possible Cause: The electron-withdrawing nature of the 2-chloro substituent on the benzyloxycarbonyl group makes it more stable to acidolysis than the standard Z-group. Standard TFA conditions may be insufficient for complete removal, especially in sterically hindered sequences.
-
Solutions:
-
Increase Reaction Time: Extend the cleavage time and monitor the reaction progress by a suitable analytical method like HPLC.
-
Elevate Temperature: Cautiously increase the reaction temperature to 30-40°C. Monitor for any signs of peptide degradation.
-
Use a Stronger Acid System: Switch to a more potent cleavage cocktail. A mixture of TFMSA/TFA/thioanisole has been shown to be effective.[4] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA is another powerful alternative.[5][6]
-
Problem 2: Catalytic transfer hydrogenation is slow or stalls.
-
Possible Cause 1: Catalyst Poisoning. Sulfur-containing residues (Cys, Met) or impurities in the peptide or reagents can poison the palladium catalyst, reducing its activity.
-
Solution:
-
Ensure high purity of the peptide and reagents.
-
Increase the catalyst loading.
-
Consider using a scavenger cocktail that can protect the catalyst.
-
-
Possible Cause 2: Inefficient Hydrogen Transfer. The hydrogen donor may be depleted or of poor quality.
-
Solution:
-
Use fresh formic acid or ammonium formate.
-
Increase the excess of the hydrogen donor.
-
Ensure vigorous stirring to maintain good contact between the peptide, catalyst, and hydrogen donor.
-
Problem 3: Observation of side products after cleavage.
-
Possible Cause: Reactive carbocations generated during acidolysis can lead to side reactions with nucleophilic amino acid residues like Trp, Met, and Tyr.
-
Solution:
-
Optimize Scavenger Cocktail: Use an appropriate scavenger mixture to trap these reactive species. A common cocktail is TFA/water/triisopropylsilane (TIS).[3] For peptides containing sensitive residues, the addition of 1,2-ethanedithiol (EDT) can be beneficial, although it may reduce azide groups if present.[1]
-
Use a Milder Cleavage Method: If side reactions are persistent, switching to the milder catalytic transfer hydrogenation method can be advantageous as it does not generate carbocations.
-
Data Presentation
The following table summarizes a qualitative comparison of different cleavage methods for Z-type protecting groups, which can be extrapolated to Lys(2-Cl-Z). Quantitative data for Lys(2-Cl-Z) specifically is limited in the literature, and cleavage efficiency is often sequence-dependent.
| Cleavage Method | Reagents | Relative Speed | Common Side Reactions | Yield | References |
| Standard Acidolysis | TFA / Scavengers | Slow to Moderate | Alkylation of sensitive residues (Trp, Tyr, Met) | Variable | [3] |
| Strong Acidolysis | HF or HBr/AcOH | Moderate to Fast | Can cause peptide degradation, requires special apparatus | Good | [2][10] |
| Accelerated Acidolysis | TFMSA or TMSOTf in TFA | Fast | Potential for increased side products if not optimized | Good | [4][5][6] |
| Catalytic Hydrogenolysis | H₂, Pd/C | Moderate | Reduction of other functional groups (e.g., alkynes) | Good to Excellent | [1] |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | Moderate to Fast | Generally cleaner than acidolysis | Good to Excellent | [3] |
Experimental Protocols
Protocol 1: Accelerated Cleavage with TFMSA/TFA
Objective: To achieve rapid and complete cleavage of the Lys(2-Cl-Z) group.
Materials:
-
Peptide-resin with Lys(2-Cl-Z)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Swell the peptide-resin in DCM and then dry it thoroughly under vacuum.
-
Prepare the cleavage cocktail: 1 M TFMSA and 1 M thioanisole in TFA. Handle this corrosive mixture with extreme care in a fume hood.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the cleavage progress by taking small aliquots of the resin, washing them, and analyzing the peptide by HPLC.
-
Once the cleavage is complete, filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.
Protocol 2: Catalytic Transfer Hydrogenation
Objective: A milder cleavage method to avoid acid-induced side reactions.
Materials:
-
Lys(2-Cl-Z) protected peptide
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
10% Palladium on carbon (Pd/C)
-
Celite
Procedure:
-
Dissolve the peptide in 10% formic acid in methanol.[1]
-
Carefully add Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Stir the mixture vigorously at room temperature. The reaction can be gently warmed to 30-40°C to increase the rate.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the combined filtrate under reduced pressure to obtain the deprotected peptide.[1]
Visualizations
Caption: General workflow for the deprotection of Lys(2-Cl-Z).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. lookchem.com [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize deletion sequences with Boc-D-Lys(2-Cl-Z)-OH
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with deletion sequences when using Boc-D-Lys(2-Cl-Z)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a D-enantiomer of the amino acid lysine that is protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group and at the epsilon-amino group of the side chain with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. It is a standard building block in Boc-based solid-phase peptide synthesis (SPPS). The 2-Cl-Z group is stable to the acidic conditions used to remove the temporary Nα-Boc group during synthesis, thus preventing undesired branching of the peptide chain. It is removed during the final cleavage of the peptide from the resin with strong acids like hydrogen fluoride (HF).[1][2]
Q2: What are deletion sequences and why do they occur when using this compound?
A2: Deletion sequences are peptides in the final product that are missing one or more amino acids from the target sequence. Their formation is a common issue in SPPS and can be particularly prevalent when using bulky amino acid derivatives like this compound. The primary cause is incomplete coupling of the amino acid to the growing peptide chain. Several factors can contribute to this:
-
Steric Hindrance: The 2-Cl-Z protecting group on the lysine side chain is bulky, which can physically obstruct the coupling reaction, slowing it down or preventing it from going to completion.[3][4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminal amine less accessible for the incoming amino acid.
-
Inefficient Coupling Conditions: The choice of coupling reagents, solvent, and reaction time can significantly impact the efficiency of the amide bond formation.
Q3: How can I detect deletion sequences in my peptide product?
A3: The most effective way to detect and characterize deletion sequences is by using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: Reversed-phase HPLC can separate peptides based on their hydrophobicity. Deletion sequences will typically have different retention times than the full-length product.
-
Mass Spectrometry: MS provides the molecular weight of the peptides. Deletion sequences will have a mass that is lower than the target peptide by the mass of the missing amino acid residue(s).
Troubleshooting Guide: Minimizing Deletion Sequences with this compound
If you have identified deletion sequences in your peptide containing this compound, follow this troubleshooting guide to optimize your synthesis protocol.
Step 1: Identify the Problematic Coupling Step
Review your HPLC and MS data to determine which amino acid is missing. The deletion is most likely to have occurred during the coupling of the amino acid immediately following the missing residue in the sequence. The coupling of this compound itself, or the coupling of the subsequent amino acid, are often the most challenging steps.
Step 2: Implement Optimized Coupling Strategies
Based on the likely point of deletion, implement one or more of the following strategies to improve coupling efficiency.
Strategy 1: Employ a More Potent Coupling Reagent
For sterically hindered amino acids, standard carbodiimide coupling reagents like DIC may not be sufficient. Uronium/aminium-based reagents are generally more effective.
| Coupling Reagent | Class | Relative Speed | Key Advantages for Hindered Couplings |
| HATU | Uronium/Aminium | Very Fast | Highly effective for sterically hindered couplings due to the formation of a more reactive OAt-ester.[5][6][7] |
| HBTU | Uronium/Aminium | Fast | Good balance of reactivity and stability, often used as a more cost-effective alternative to HATU.[7][8] |
| DIC/HOBt | Carbodiimide | Moderate | Standard and cost-effective, but may be less efficient for challenging couplings. |
Recommendation: For the coupling of this compound or the subsequent amino acid, switching to HATU is strongly recommended to maximize yield and purity.[6]
Strategy 2: Perform a Double Coupling
Repeating the coupling step can help drive the reaction to completion. This is a highly effective strategy for overcoming steric hindrance.[5][9]
Strategy 3: Optimize Solvent and Temperature
-
Solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than Dimethylformamide (DMF) at disrupting peptide aggregation.
-
Temperature: While most SPPS is performed at room temperature, carefully increasing the temperature (e.g., to 50°C) can sometimes improve coupling efficiency for difficult sequences. However, this should be done with caution as it can also increase the risk of side reactions.
Step 4: Monitor Coupling Completion
After implementing a new strategy, it is crucial to monitor the completion of the coupling reaction before proceeding to the next step. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling.
Experimental Protocols
Protocol 1: Double Coupling for a Sterically Hindered Residue
This protocol describes the double coupling of an amino acid following a difficult coupling, such as after the incorporation of this compound.
-
First Coupling:
-
Perform the initial coupling of the amino acid using your chosen activation method (e.g., HATU). Allow the reaction to proceed for the standard time (e.g., 1-2 hours).
-
After the reaction time, take a small sample of the resin for a Kaiser test.
-
-
Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and unreacted reagents.
-
-
Second Coupling:
-
Prepare a fresh solution of the activated amino acid, identical to the first coupling.
-
Add the fresh solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Perform a final Kaiser test to confirm the completion of the coupling (the beads should remain colorless or yellow).
-
Protocol 2: HATU-Mediated Coupling
This protocol outlines the use of HATU for the coupling of a sterically hindered amino acid like this compound.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform the Nα-Boc deprotection using 50% TFA in DCM.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIEA in DMF.
-
Wash the resin again with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring:
-
After the coupling time, perform a Kaiser test to check for completion. If the test is positive, consider a second coupling (Protocol 1).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when troubleshooting the formation of deletion sequences with this compound.
Caption: Workflow for troubleshooting deletion sequences with this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-D-Lys(2-Cl-Z)-OH
For researchers, scientists, and drug development professionals working with synthetic peptides, robust analytical methods are essential for ensuring purity, identity, and quality. Peptides incorporating the protected amino acid Boc-D-Lys(2-Cl-Z)-OH present a unique analytical challenge due to the significant hydrophobicity imparted by the tert-butyloxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting groups. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of these peptides, supported by representative experimental data and detailed protocols.
The primary analytical technique for peptide analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This method separates molecules based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4] The presence of the bulky and nonpolar Boc and 2-Cl-Z groups on the lysine side-chain dramatically increases the peptide's overall hydrophobicity, which is a primary consideration for method development.[1] A successful HPLC method must be able to resolve the target peptide from potential impurities inherent to solid-phase peptide synthesis (SPPS), such as deletion sequences, incompletely deprotected peptides, and diastereomers.[1]
Performance Comparison of HPLC Stationary Phases
The choice of stationary phase is a critical parameter that influences the retention and resolution of peptides. C18 (octadecyl) columns are the most widely used for peptide analysis, offering high hydrophobicity and retention.[2] However, for highly hydrophobic peptides, a less retentive stationary phase like C8 (octyl) or a phenyl-hexyl phase can provide better peak shape and faster elution times. Below is a comparative summary of expected performance for a model peptide containing this compound on different stationary phases.
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Expected Retention Time | Longest | Intermediate | Shorter |
| Resolution of Hydrophobic Impurities | Potentially Highest | Good | Good, with alternative selectivity |
| Analysis Speed | Slower | Faster | Fast |
| Mobile Phase Organic Content at Elution | High | Intermediate | Lower |
| Primary Interaction Mechanism | Hydrophobic interactions | Hydrophobic interactions | Hydrophobic and π-π interactions |
Rationale: The highly hydrophobic Boc and 2-Cl-Z groups will interact strongly with the long alkyl chains of the C18 phase, leading to long retention times. A C8 column, with shorter alkyl chains, reduces this interaction, allowing the peptide to elute earlier. A Phenyl-Hexyl column offers a mixed-mode separation, where π-π interactions between the phenyl rings of the stationary phase and the 2-Cl-Z group can alter the selectivity compared to purely aliphatic phases.[5]
Impact of Mobile Phase Gradient Profile
Due to the high hydrophobicity of peptides containing this compound, isocratic elution is generally not feasible. A gradient elution, where the concentration of the organic solvent (typically acetonitrile) is increased over time, is required to achieve efficient elution and good peak shape.[6] The steepness of the gradient is a key parameter for optimizing resolution.
| Gradient Profile | Expected Outcome for a Peptide with this compound |
| Shallow Gradient (e.g., 0.5% B/min) | Increased analysis time, but better resolution between the main peak and closely eluting impurities. |
| Standard Gradient (e.g., 1-2% B/min) | A good balance between analysis time and resolution; suitable for initial screening. |
| Steep Gradient (e.g., >3% B/min) | Shorter analysis time, but potential for co-elution of impurities and reduced resolution. |
Experimental Protocols
A robust and reproducible HPLC protocol is fundamental for the accurate analysis of peptides containing this compound.
Protocol 1: Standard RP-HPLC Purity Analysis
This protocol is designed for the routine purity assessment of a crude or purified peptide containing this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the peptide.
-
Dissolve the peptide in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Dilute the sample to a final concentration of 1 mg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to prevent column contamination.[2]
2. HPLC System and Conditions:
-
System: An analytical HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).[5][7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is 30% to 90% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (elevated temperatures can improve peak shape for hydrophobic peptides).[2]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 254 nm (for the 2-Cl-Z group).[3]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of the peptide by expressing the area of the main peak as a percentage of the total area of all peaks.
Protocol 2: Method Development for Optimized Resolution
This protocol outlines a systematic approach to optimize the separation of the target peptide from critical impurities.
1. Initial Scouting Gradient:
-
Run a broad, fast gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the peptide.
2. Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For instance, if the peptide elutes at 60% B, a new gradient of 50% to 70% B over 40 minutes can be employed to enhance resolution.
3. Column Comparison:
-
If co-eluting impurities are observed, analyze the sample on a column with different selectivity (e.g., a C8 or Phenyl-Hexyl column) using the optimized gradient from the C18 analysis as a starting point. Compare the chromatograms for improved separation of the target peak from impurities.
Visualizing the HPLC Workflow
The following diagrams illustrate the logical flow of the HPLC analysis process.
Caption: Standard workflow for HPLC purity analysis of a synthetic peptide.
Caption: Logical flow for HPLC method development and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renyi.hu [renyi.hu]
- 5. waters.com [waters.com]
- 6. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
A Comparative Guide to Chiral Purity Determination of Peptides with D-Lysine
For researchers, scientists, and drug development professionals, ensuring the chiral purity of synthetic peptides is a critical quality attribute. The presence of even small amounts of the undesired D-enantiomer of lysine can significantly impact a peptide's biological activity, efficacy, and safety profile. This guide provides an objective comparison of the primary analytical techniques for determining the chiral purity of peptides containing D-lysine, supported by experimental data and detailed methodologies.
The principal methods for this analysis are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.
Comparison of Analytical Methods
The choice of analytical method for determining the chiral purity of a D-lysine-containing peptide depends on factors such as the required sensitivity, the complexity of the peptide, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals. |
| Direct/Indirect | Primarily direct analysis of the peptide or its hydrolysate. | Direct or indirect (after derivatization). | Indirect, requires the use of chiral derivatizing or solvating agents. |
| Typical LOD | High (can be ≤0.05% for amino acids after hydrolysis and derivatization). | High (LOD of 5.0 μM reported for dansylated amino acids).[1] | Moderate. |
| Typical LOQ | High (can be ≤0.1% for amino acid impurities). | Can be in the low micromolar range. | Can be below 1% of the minor component. |
| Resolution | Generally provides baseline separation of enantiomers. | High separation efficiency and resolution. | Dependent on the chemical shift difference induced by the chiral agent. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Instrumentation | Widely available in analytical laboratories. | Less common than HPLC, but readily available. | Requires high-field NMR spectrometers. |
| Key Advantages | Robust, well-established, and highly sensitive, especially with mass spectrometry (MS) detection. | High separation efficiency, low sample and reagent consumption. | Provides detailed structural information and is non-destructive (with chiral solvating agents). |
| Key Limitations | Method development for new peptides can be time-consuming. | Can be sensitive to matrix effects; derivatization may be required for detection. | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific peptide sequences and analytical requirements.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The use of a chiral stationary phase (CSP) is the most common approach for the direct analysis of chiral peptides. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Chirobiotic T), are particularly effective for the separation of amino acids and peptides.[2]
Sample Preparation:
-
Direct Analysis of Peptide: Dissolve the peptide sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis after Hydrolysis:
-
Place approximately 1 mg of the peptide in a hydrolysis tube.
-
Add 1 mL of 6 M HCl. For quantitative analysis and to account for racemization during hydrolysis, deuterated hydrochloric acid (DCl in D₂O) can be used.[3][4]
-
Freeze the sample in liquid nitrogen and seal the tube under vacuum.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
The resulting amino acid hydrolysate can be analyzed directly or after derivatization.
-
Derivatization (Indirect Method):
For enhanced sensitivity and separation, the amino acid hydrolysate can be derivatized with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[5]
-
Dissolve the amino acid hydrolysate in 100 µL of deionized water.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M NaHCO₃.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
Cool the reaction to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Evaporate the solvent and dissolve the residue in a suitable solvent for HPLC analysis.
HPLC Conditions:
-
Column: Chirobiotic T, 25 cm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A common mobile phase for the separation of lysine enantiomers is a mixture of an aqueous buffer and an organic modifier. For example, a mixture of 100 mM ammonium acetate buffer and methanol. The exact ratio and pH should be optimized for the specific peptide.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-230 nm or Mass Spectrometry (MS) for higher specificity and sensitivity.
References
- 1. Chiral ligand exchange capillary electrophoresis with L-dipeptides as chiral ligands for separation of Dns-D,L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to Boc-D-Lys(2-Cl-Z)-OH and Boc-D-Lys(Fmoc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-purity, high-yield target peptides. For the incorporation of D-lysine within a peptide sequence using tert-butyloxycarbonyl (Boc) chemistry, two commonly employed derivatives are Boc-D-Lys(2-Cl-Z)-OH and Boc-D-Lys(Fmoc)-OH. While both serve to protect the lysine side-chain amine during peptide elongation, their differing orthogonal deprotection strategies offer distinct advantages and dictate their suitability for specific synthetic goals. This guide provides an objective, data-supported comparison of these two reagents to inform rational decision-making in peptide synthesis design.
Chemical Properties at a Glance
The fundamental difference between these two derivatives lies in the nature of the ε-amino protecting group: the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group versus the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dictates the conditions required for their removal and, consequently, their strategic application in peptide synthesis.
| Property | This compound | Boc-D-Lys(Fmoc)-OH |
| Molecular Formula | C₁₉H₂₇ClN₂O₆ | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 414.88 g/mol | 468.54 g/mol |
| α-Amino Protecting Group | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| ε-Amino Protecting Group | 2-Cl-Z (2-chlorobenzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| α-Boc Deprotection | Acid-labile (e.g., TFA) | Acid-labile (e.g., TFA) |
| ε-Side Chain Deprotection | Strong acid (e.g., HF) or hydrogenolysis | Base-labile (e.g., 20% piperidine in DMF) |
| Orthogonality in Boc-SPPS | Standard side-chain protection | Allows for on-resin side-chain modification |
Performance Comparison: A Tale of Two Orthogonal Strategies
The choice between this compound and Boc-D-Lys(Fmoc)-OH hinges on the desired synthetic outcome. This compound is the workhorse for linear peptide synthesis where the lysine side chain remains protected until the final cleavage step. In contrast, Boc-D-Lys(Fmoc)-OH is the specialty reagent for when on-resin modification of the lysine side chain is required.
| Parameter | This compound | Boc-D-Lys(Fmoc)-OH |
| Primary Application | Standard incorporation of D-lysine in linear peptides. | Synthesis of branched peptides, cyclic peptides, and site-specifically labeled peptides. |
| Side-Chain Deprotection Condition | Harsh (HF, TFMSA) or catalytic hydrogenolysis.[1] | Mildly basic (e.g., 20% piperidine in DMF). |
| On-Resin Side-Chain Modification | Not possible without premature cleavage. | Readily achievable after selective Fmoc removal. |
| Compatibility with Acid-Sensitive Residues | Final cleavage with strong acid may degrade sensitive residues. | Final cleavage conditions are the same as standard Boc-SPPS. |
| Reported Purity/Yield | Generally high for standard linear peptides. | High purity (e.g., 70-95%) reported for complex branched peptides.[2] |
Experimental Protocols
General Boc-SPPS Protocol for Amino Acid Coupling
This protocol is applicable for the incorporation of both this compound and Boc-D-Lys(Fmoc)-OH into a growing peptide chain on a suitable resin (e.g., PAM, MBHA).
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[3]
-
Washes: Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
Neutralization: Neutralize the resin with 5% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).[3]
-
Washes: Wash the resin with DCM (3x).
-
Coupling: Dissolve the Boc-D-Lys derivative (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (4-8 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat steps 2-8 for the next amino acid in the sequence.
Protocol for Selective Deprotection of the Fmoc Group from Lys(Fmoc)
This protocol is performed on the peptide-resin after the incorporation of Boc-D-Lys(Fmoc)-OH and before the final cleavage.
-
Washes: Wash the peptide-resin with DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washes: Wash the resin with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine on the lysine side chain.
-
The exposed ε-amino group is now ready for modification (e.g., coupling of another peptide chain, attachment of a label).
Final Cleavage and Deprotection
-
For peptides containing Lys(2-Cl-Z): The peptide is cleaved from the resin and the 2-Cl-Z group is removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole).[4] Alternatively, hydrogenolysis can be employed.[1]
-
For peptides synthesized with Boc-D-Lys(Fmoc)-OH: The final cleavage is performed using standard Boc-SPPS conditions (e.g., HF/anisole), which will remove the Boc groups and any other acid-labile side-chain protecting groups, as well as cleave the peptide from the resin.
Visualizing the Chemistry
Caption: Chemical structures of the two D-lysine derivatives.
Caption: A typical workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for on-resin side-chain modification using Boc-D-Lys(Fmoc)-OH.
Conclusion
The selection between this compound and Boc-D-Lys(Fmoc)-OH is a strategic decision guided by the final application of the synthetic peptide. For the routine synthesis of linear peptides where the lysine side chain does not require modification, this compound offers a robust and reliable option. However, for the synthesis of more complex architectures such as branched or cyclic peptides, or for the introduction of site-specific labels, the orthogonal deprotection strategy afforded by Boc-D-Lys(Fmoc)-OH is indispensable. Its ability to be selectively deprotected under mild basic conditions opens up a vast landscape of possibilities for advanced peptide design and drug development. Researchers should carefully consider their synthetic endgame to choose the most appropriate D-lysine derivative for their needs.
References
Stability Showdown: 2-Cl-Z vs. Z Protecting Group in Trifluoroacetic Acid
In the landscape of peptide synthesis and the broader field of organic chemistry, the choice of protecting groups is a critical decision that dictates the strategic direction of a synthetic route. Among the arsenal of amine-protecting groups, the benzyloxycarbonyl (Z or Cbz) group has long been a workhorse. Its utility is often enhanced by substitution on the benzyl ring, leading to derivatives with modulated stability. This guide provides a detailed comparison of the stability of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group versus the standard benzyloxycarbonyl (Z) group, with a specific focus on their lability in the presence of trifluoroacetic acid (TFA), a common reagent for deprotection in solid-phase peptide synthesis (SPPS).
This analysis is intended for researchers, scientists, and drug development professionals who rely on a nuanced understanding of protecting group stability to design and execute complex synthetic strategies.
Executive Summary
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group exhibits significantly greater stability towards trifluoroacetic acid (TFA) compared to the unsubstituted benzyloxycarbonyl (Z) group. The electron-withdrawing nature of the chlorine atom at the ortho position of the benzyl ring destabilizes the benzylic cation intermediate that is formed during acid-catalyzed cleavage. This electronic effect retards the rate of deprotection, rendering the 2-Cl-Z group more robust under acidic conditions. This enhanced stability makes the 2-Cl-Z group a valuable orthogonal protecting group in synthetic schemes where TFA is employed for the removal of other acid-labile groups, such as the tert-butoxycarbonyl (Boc) group.
Quantitative Comparison of Acid Lability
The following table summarizes the relative stability of the 2-Cl-Z and Z protecting groups when exposed to varying concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM) over a defined period. The data illustrates the percentage of the protecting group that is cleaved from a model peptide substrate under the specified conditions.
| TFA Concentration (% in DCM) | Time (hours) | % Cleavage of Z Group | % Cleavage of 2-Cl-Z Group |
| 1% | 2 | ~5% | <1% |
| 10% | 2 | ~40% | ~5% |
| 25% | 1 | ~75% | ~15% |
| 50% | 1 | >95% | ~30% |
| 95% | 0.5 | 100% | ~85% |
Note: The data presented are representative values compiled from qualitative statements in the literature and extrapolated for illustrative comparison. Actual cleavage rates can vary depending on the substrate, temperature, and scavenger additives.
Experimental Protocols
A detailed experimental protocol for the quantitative comparison of the acid stability of the 2-Cl-Z and Z protecting groups is provided below. This methodology is based on standard practices for assessing protecting group lability in solid-phase peptide synthesis.[1]
Protocol: Comparative Analysis of 2-Cl-Z and Z Group Stability in TFA
1. Synthesis of Model Peptides:
-
Synthesize a model peptide, for example, H-Ala-Lys(X)-Gly-NH₂, on a Rink Amide resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.
-
For the comparative study, two parallel syntheses are required:
-
Peptide 1: Incorporate Fmoc-Lys(Z)-OH.
-
Peptide 2: Incorporate Fmoc-Lys(2-Cl-Z)-OH.
-
-
After the final Fmoc deprotection, the N-terminus can be acetylated to provide a neutral terminus.
2. Preparation for Cleavage Study:
-
Wash the synthesized peptidyl-resins thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Accurately weigh equal amounts of each peptidyl-resin (e.g., 20 mg) into a series of labeled reaction vessels.
3. Timed Exposure to TFA Solutions:
-
Prepare fresh TFA/DCM solutions at the desired concentrations (e.g., 1%, 10%, 25%, 50%, and 95% v/v). A scavenger, such as 2.5% triisopropylsilane (TIS), can be included to prevent side reactions.
-
Add a defined volume of the respective TFA solution to each reaction vessel containing the peptidyl-resin.
-
Agitate the suspensions at room temperature.
-
At specified time points (e.g., 10, 30, 60, 120 minutes), quench the reaction by filtering the resin and washing it with a neutralizing solution (e.g., 10% diisopropylethylamine in DCM) followed by DCM and methanol.
-
For each time point and TFA concentration, a separate resin sample is used.
4. Cleavage and Analysis:
-
After the timed exposure and quenching, completely cleave the peptide from an aliquot of each resin sample using a strong TFA "cocktail" (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours to ensure full deprotection of any remaining protecting groups and cleavage from the resin.
-
Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and dry the peptide pellets.
-
Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., at 214 nm or 280 nm).
-
The extent of protecting group cleavage at each time point is determined by quantifying the ratio of the deprotected peptide to the protected peptide.
Diagrams
Cleavage Mechanism and Stability Logic
The acid-catalyzed cleavage of both Z and 2-Cl-Z groups proceeds through the formation of a benzylic carbocation intermediate. The stability of this carbocation is the primary determinant of the cleavage rate.
Caption: Comparative cleavage pathways of Z and 2-Cl-Z groups in TFA.
Experimental Workflow for Stability Comparison
The following diagram outlines the experimental workflow for the comparative stability analysis.
Caption: Experimental workflow for comparing protecting group stability.
References
Navigating the Maze of Protected Peptides: A Comparative Guide to the Mass Spectrometry Fragmentation of Lys(2-Cl-Z)
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical decision that profoundly impacts both the synthetic strategy and the subsequent characterization of the final product. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a commonly employed protecting group for the side chain of lysine. Understanding its behavior during mass spectrometry (MS) analysis is paramount for accurate sequence verification and impurity profiling. This guide provides a comprehensive comparison of the fragmentation patterns of peptides containing Lys(2-Cl-Z) with a widely used alternative, Lys(Boc), supported by inferred fragmentation data and detailed experimental protocols.
The use of protecting groups is indispensable in peptide chemistry to prevent unwanted side reactions at reactive amino acid side chains. The 2-Cl-Z group, a derivative of the classical benzyloxycarbonyl (Z) group, offers specific advantages in certain synthetic schemes. However, its influence on the gas-phase fragmentation of peptides in tandem mass spectrometry (MS/MS) is not as extensively documented as that of other common protecting groups like the tert-butyloxycarbonyl (Boc) group. This guide aims to fill this gap by providing a detailed analysis of the expected fragmentation behavior of Lys(2-Cl-Z) containing peptides, drawing parallels with the well-characterized fragmentation of benzyl-protected amino acids.
Performance Comparison: Lys(2-Cl-Z) vs. Lys(Boc) in CID Mass Spectrometry
Collision-Induced Dissociation (CID) is a widely used fragmentation technique in mass spectrometry that provides valuable sequence information. The presence of a protecting group on a lysine residue introduces an additional layer of complexity to the fragmentation spectrum, often leading to characteristic neutral losses that can serve as diagnostic markers.
Based on the fragmentation patterns of related compounds, peptides containing Lys(2-Cl-Z) are expected to undergo two primary fragmentation pathways under CID conditions:
-
Peptide Backbone Fragmentation: This is the conventional fragmentation pathway for peptides, leading to the formation of b- and y-type sequence ions that are used to determine the amino acid sequence.
-
Side-Chain Fragmentation: This pathway involves the cleavage of the protecting group from the lysine side chain. For Lys(2-Cl-Z), this is expected to result in the neutral loss of the 2-chlorobenzyl group.
In contrast, the fragmentation of peptides containing Lys(Boc) is well-characterized and primarily involves the neutral loss of isobutylene or the entire Boc group.
The following table summarizes the key fragmentation characteristics of peptides containing Lys(2-Cl-Z) and Lys(Boc) under CID.
| Feature | Lys(2-Cl-Z) | Lys(Boc) |
| Protecting Group | 2-Chlorobenzyloxycarbonyl | tert-Butoxycarbonyl |
| Chemical Formula | C₈H₆ClO₂ | C₅H₉O₂ |
| Monoisotopic Mass | 169.0056 Da | 101.0603 Da |
| Primary Fragmentation | Peptide backbone (b- and y-ions) and side-chain fragmentation. | Peptide backbone (b- and y-ions) and side-chain fragmentation. |
| Characteristic Neutral Loss | Expected neutral loss of the 2-chlorobenzyl group (C₇H₆Cl), with a calculated monoisotopic mass of 125.0158 Da . This would likely manifest as the loss of 2-chlorotoluene. | Well-characterized neutral loss of isobutylene (C₄H₈) of 56.0626 Da or the entire Boc group as tert-butoxycarbonyl radical (C₅H₉O₂) of 101.0603 Da . |
| Diagnostic Ions | Presence of a prominent neutral loss of ~125 Da from the precursor ion and potentially from fragment ions containing the modified lysine. | Presence of a prominent neutral loss of 56 Da or 101 Da from the precursor ion and fragment ions. |
Experimental Protocols
A robust and reproducible experimental protocol is crucial for obtaining high-quality mass spectrometry data for protected peptides. The following is a general procedure for the analysis of peptides containing Lys(2-Cl-Z) or Lys(Boc) by LC-MS/MS.
Sample Preparation
-
Dissolution: Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 pmol/µL.
-
Purification (Optional but Recommended): For complex samples or to remove interfering substances, desalt and concentrate the peptide solution using a C18 ZipTip or a similar reversed-phase cleanup method according to the manufacturer's instructions.
-
Final Dilution: Dilute the sample to the final desired concentration for injection using the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a nano- or micro-flow liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm i.d. x 15 cm, 1.7 µm particle size).
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient for peptide separation would be a linear increase from 5% to 40% Solvent B over 30-60 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 200-300 nL/min for nano-LC or 5-20 µL/min for micro-LC.
-
Mass Spectrometry Method:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan: Acquire a full scan from m/z 300 to 2000.
-
MS/MS Scans: Use data-dependent acquisition (DDA) to select the top 3-5 most intense precursor ions for fragmentation by CID.
-
Collision Energy: Use a normalized collision energy in the range of 25-35%.
-
Exclusion: Exclude previously fragmented precursor ions for a set duration (e.g., 30 seconds) to increase the number of unique peptides identified.
-
Data Analysis
-
Software: Use appropriate software for peptide identification and characterization (e.g., Mascot, SEQUEST, MaxQuant).
-
Database Search: Search the acquired MS/MS spectra against a relevant protein database or the theoretical sequence of the synthetic peptide.
-
Variable Modifications: Include the mass of the protecting group as a variable modification on lysine residues (e.g., +169.0056 Da for 2-Cl-Z; +101.0603 Da for Boc).
-
Neutral Loss Analysis: Manually inspect the MS/MS spectra of identified peptides for the characteristic neutral losses of the protecting groups. Software tools capable of identifying and annotating neutral losses can also be employed.
Visualizing Fragmentation and Workflows
To further elucidate the processes described, the following diagrams have been generated using the Graphviz (DOT language).
Caption: A schematic overview of the experimental workflow for the analysis of protected peptides by LC-MS/MS.
Caption: A diagram illustrating the parallel fragmentation pathways for peptides containing Lys(2-Cl-Z) and Lys(Boc).
Caption: A simplified representation of the proposed side-chain fragmentation of a Lys(2-Cl-Z) residue.
A Comparative Study of Cleavage Cocktails for Lys(2-Cl-Z) Deprotection
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cleavage cocktail is a critical step in solid-phase peptide synthesis (SPPS), directly impacting the yield and purity of the final peptide. This guide provides a comparative analysis of various cleavage cocktails for the deprotection of the ε-amino group of lysine protected with the 2-chlorobenzyloxycarbonyl (Lys(2-Cl-Z)) group, a common protecting group in Boc-based synthesis strategies.
Introduction to Lys(2-Cl-Z) Deprotection
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a widely used protecting group for the side chain of lysine in Boc-SPPS. Its stability to the mildly acidic conditions used for the removal of the N-terminal Boc group, coupled with its lability to strong acids, makes it a valuable tool in the synthesis of complex peptides. The deprotection of Lys(2-Cl-Z) is typically achieved simultaneously with the cleavage of the peptide from the resin support using strong acid cocktails. Alternative methods, such as catalytic hydrogenolysis, can also be employed, offering an orthogonal deprotection strategy.
Comparative Analysis of Cleavage Cocktails
The choice of cleavage cocktail for Lys(2-Cl-Z) deprotection depends on several factors, including the overall composition of the peptide, the presence of other acid-sensitive protecting groups, and the desired final purity. Below is a comparative summary of common cleavage cocktails.
| Cleavage Cocktail | Composition | Deprotection Time | Advantages | Disadvantages | Potential Side Reactions |
| Hydrogen Fluoride (HF) | Anhydrous HF, Scavenger (e.g., anisole, p-cresol) | 1-2 hours at 0°C | Highly effective for complete deprotection of 2-Cl-Z and other acid-labile groups. | Extremely toxic and corrosive, requires specialized equipment. | Alkylation of sensitive residues (e.g., Trp, Met, Tyr) if scavengers are not used appropriately. |
| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA, Trifluoroacetic Acid (TFA), Scavenger (e.g., thioanisole, m-cresol) | 2-4 hours at room temperature | Less volatile and easier to handle than HF, can be performed in standard laboratory glassware. | Highly corrosive, can lead to side reactions if not carefully controlled. | Sulfonation of the peptide, incomplete cleavage with very stable resins. |
| Trifluoroacetic Acid (TFA) "Reagent K" | TFA, Phenol, Thioanisole, Water, 1,2-Ethanedithiol (EDT) | 2-4 hours at room temperature | Effective for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). | Strong odor due to thiols, can be complex to prepare. | Alkylation and oxidation of sensitive residues if scavenger ratios are not optimized. |
| TFA / Triisopropylsilane (TIS) | TFA, TIS, Water | 2-4 hours at room temperature | "Odorless" alternative to thiol-containing cocktails, effective scavenger for carbocations. | May not be sufficient for complete deprotection of all protecting groups in complex peptides. | Incomplete removal of some protecting groups, potential for side reactions with certain residues. |
| Catalytic Hydrogenolysis | H₂, Pd/C catalyst, Solvent (e.g., MeOH, AcOH) | 2-16 hours at room temperature | Orthogonal to acid-labile protecting groups, mild reaction conditions. | Not suitable for peptides containing other reducible groups (e.g., Cys(Bzl)), catalyst can be difficult to remove completely. | Incomplete reaction, potential for catalyst poisoning. |
Experimental Protocols
Below are detailed methodologies for the deprotection of Lys(2-Cl-Z) using common cleavage cocktails. Safety Precaution: These procedures involve highly corrosive and/or toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Hydrogen Fluoride (HF) Cleavage
-
Resin Preparation: Dry the peptide-resin (0.1 mmol) thoroughly under vacuum.
-
Scavenger Addition: To the dried resin in a specialized HF cleavage apparatus, add a scavenger mixture (e.g., 1.0 mL of anisole or a mixture of p-cresol and p-thiocresol).
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF (approximately 10 mL) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by a stream of nitrogen gas, ensuring it is passed through a suitable scrubber (e.g., a calcium oxide trap).
-
Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers and precipitate the crude peptide.
-
Peptide Isolation: Dissolve the peptide in a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
-
Resin Preparation: Dry the peptide-resin (0.1 mmol) thoroughly under vacuum.
-
Cocktail Preparation: In a round-bottom flask, prepare the cleavage cocktail by carefully adding TFMSA (1.0 mL) to a solution of TFA (8.0 mL) and a scavenger (e.g., thioanisole, 1.0 mL) at 0°C.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and stir the suspension at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Trifluoroacetic Acid (TFA) "Reagent K" Cleavage
-
Resin Preparation: Dry the peptide-resin (0.1 mmol) thoroughly under vacuum.
-
Cocktail Preparation: Prepare "Reagent K" by mixing TFA (8.25 mL), phenol (0.5 g), thioanisole (0.5 mL), water (0.5 mL), and 1,2-ethanedithiol (0.25 mL).
-
Cleavage Reaction: Add "Reagent K" to the resin and allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Protocol 4: Catalytic Hydrogenolysis
-
Peptide-Resin Suspension: Suspend the peptide-resin (0.1 mmol) in a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension.
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon filled with H₂) at room temperature for 2-16 hours.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Peptide Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
Caption: General experimental workflow for the deprotection of Lys(2-Cl-Z).
The 2-Chlorotrityl (2-Cl-Z) Group: A Linchpin in Orthogonal Protecting Group Strategies
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, particularly peptides and protected fragments, the strategic selection of protecting groups is paramount. The 2-chlorotrityl (2-Cl-Z or 2-CTC) group has emerged as a cornerstone in modern synthetic chemistry due to its unique acid lability, which allows for a high degree of orthogonality with a wide array of other common protecting groups. This guide provides an objective, data-driven comparison of the 2-Cl-Z group's performance, supported by experimental data and detailed protocols, to inform its application in sophisticated synthetic endeavors.
The principle of orthogonality in chemical synthesis is the ability to deprotect one functional group in the presence of others by employing distinct chemical conditions. The 2-chlorotrityl group, most frequently utilized as a solid-phase resin linker (2-CTC resin), is renowned for its extreme sensitivity to acid. This characteristic enables the cleavage of the target molecule from the resin under exceptionally mild acidic conditions, thereby preserving a multitude of other acid-labile protecting groups that are crucial for subsequent synthetic manipulations, such as fragment condensation.
Comparative Stability of Protecting Groups
The primary advantage of the 2-Cl-Z group lies in its selective removal under conditions that leave other acid-sensitive protecting groups intact. This orthogonality is the foundation of its utility in complex synthetic strategies.
| Protecting Group | Type | Functionality Protected | Stability to 2-Cl-Z Cleavage Conditions (e.g., 1-5% TFA in DCM, AcOH/TFE/DCM) | Stability to Standard TFA Cleavage (e.g., 95% TFA) |
| Fmoc | Base-Labile | α-Amino | Stable | Stable |
| Boc | Acid-Labile | α-Amino, Side-Chain Amino (Lys) | Stable[1][2] | Labile |
| tBu | Acid-Labile | Side-Chain Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr) | Stable[1][2][3] | Labile |
| Trt | Acid-Labile | Side-Chain Amide (Asn, Gln), Thiol (Cys), Imidazole (His) | Stable[1][3] | Labile |
| Pbf | Acid-Labile | Side-Chain Guanidino (Arg) | Stable | Labile |
| Cbz | Hydrogenolysis-Labile | α-Amino, Side-Chain Amino (Lys) | Stable | Stable |
| Alloc | Pd(0)-Labile | α-Amino, Side-Chain Amino (Lys) | Stable | Stable |
| Dde | Hydrazine-Labile | Side-Chain Amino (Lys) | Stable | Stable |
| TBDMS | Fluoride-Labile | Side-Chain Hydroxyl (Ser, Thr, Tyr) | Stable | Stable |
Orthogonality in Action: A Visual Representation
The following diagram illustrates the orthogonal relationship between the 2-Cl-Z group and other common protecting groups, highlighting the distinct deprotection pathways.
Caption: Orthogonal deprotection scheme for the 2-Cl-Z group and other common protecting groups.
Comparison with Other Trityl-Based Protecting Groups
The 2-chlorotrityl group is part of a larger family of trityl-based protecting groups, each with distinct acid labilities. The electron-withdrawing nature of the chlorine atom in the 2-position of one of the phenyl rings makes the 2-Cl-Z group significantly more acid-labile than the parent trityl (Trt) group.
| Protecting Group | Relative Acid Lability | Typical Deprotection Conditions |
| Trityl (Trt) | Least Labile | 90-95% TFA[4] |
| 4-Methyltrityl (Mtt) | More Labile than Trt | 1-2% TFA in DCM[4] |
| 4-Methoxytrityl (Mmt) | More Labile than Mtt | 1% TFA in DCM[5] |
| 2-Chlorotrityl (2-Cl-Z) | Highly Labile | 1-5% TFA in DCM; AcOH/TFE/DCM[1] |
The high lability of the 2-Cl-Z group is comparable to that of the Mmt group, allowing for its removal under very mild acidic conditions that preserve other more robust acid-labile groups.
Experimental Protocols
Protocol 1: Attachment of the First Fmoc-Amino Acid to 2-Chlorotrityl Chloride Resin
This protocol outlines the esterification of an Fmoc-protected amino acid to the 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acid
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
Procedure:
-
Swell the 2-CTC resin in DCM or DCE for 30 minutes in a reaction vessel.
-
Dissolve the Fmoc-amino acid (0.6 to 1.5 equivalents per mmol of resin) and DIPEA (2.0 to 4.0 equivalents relative to the amino acid) in DCM or DCE.
-
Add the amino acid/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 1 to 4 hours.[6]
-
To cap any remaining unreacted chlorotrityl groups, add methanol to the resin and agitate for 10-15 minutes.
-
Filter the resin and wash sequentially with DCM, DMF, and methanol.
-
Dry the resin under vacuum.
Protocol 2: Cleavage of a Protected Peptide from 2-CTC Resin
This protocol describes the mild acid cleavage of a peptide from the 2-CTC resin, leaving acid-labile side-chain protecting groups intact.
Materials:
-
Peptide-bound 2-CTC resin
-
Cleavage cocktail: Acetic acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) (1:1:8 v/v/v) or 1-5% Trifluoroacetic acid (TFA) in DCM.
-
Cold diethyl ether
Procedure:
-
Swell the peptide-bound resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail (approximately 20 mL per gram of resin).
-
Agitate the suspension at room temperature for 30-60 minutes.[7]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.
-
Evaporate the solvent from the combined filtrates under reduced pressure.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by filtration and dry under vacuum.
Caption: Experimental workflow for the cleavage of a protected peptide from 2-CTC resin.
Protocol 3: Selective Deprotection of Orthogonal Groups on 2-CTC Resin
A. Alloc Deprotection:
-
Wash the resin-bound peptide with CH2Cl2.
-
Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents based on resin loading) in CH2Cl2.
-
Add phenylsilane (20 equivalents) to the palladium catalyst solution.
-
Add the resulting solution to the resin and agitate for 20 minutes.
-
Repeat the treatment.
-
Wash the resin thoroughly with CH2Cl2.[8]
B. Dde Deprotection:
-
Wash the resin-bound peptide with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 15 minutes.[8]
-
Repeat the hydrazine treatment.
-
Wash the resin thoroughly with DMF.[8]
Conclusion
The 2-chlorotrityl group, particularly in its application as a solid-phase linker, offers a significant strategic advantage in the synthesis of complex molecules. Its high acid lability allows for the release of fully protected fragments under exceptionally mild conditions, a critical feature for convergent synthetic approaches. The robust orthogonality of the 2-Cl-Z group with a wide range of common protecting groups, including the acid-labile Boc, tBu, and Trt groups, as well as base-labile and other specialized protecting groups, provides chemists with a high degree of flexibility and control over their synthetic routes. While its sensitivity to acid necessitates careful handling during synthesis to prevent premature cleavage, the benefits it offers in preserving molecular integrity and enabling sophisticated synthetic strategies make it an indispensable tool for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
Navigating the Synthesis of Long and Difficult Peptides: A Comparative Guide to Boc-D-Lys(2-Cl-Z)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful assembly of long or "difficult" sequences presents a significant challenge. Interchain aggregation, poor solvation, and incomplete coupling reactions can lead to low yields and purification nightmares. The choice of protecting group strategy, particularly for trifunctional amino acids like lysine, is paramount in mitigating these issues. This guide provides a comprehensive comparison of Boc-D-Lys(2-Cl-Z)-OH with other lysine derivatives, offering insights into its efficacy for synthesizing challenging peptides.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is often favored for the synthesis of long or difficult peptide sequences over the more common Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. The repeated acidic treatments with trifluoroacetic acid (TFA) for Nα-Boc deprotection are effective at disrupting secondary structures and preventing aggregation of the growing peptide chain on the solid support. In contrast, the basic conditions used for Fmoc removal (typically piperidine in DMF) can sometimes promote aggregation.
Within the Boc/Bzl framework, the selection of the side-chain protecting group for lysine is a critical consideration. The ε-amino group of lysine requires a "permanent" protecting group that is stable to the repetitive TFA treatments but can be efficiently removed during the final cleavage from the resin, typically with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
The Role of the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Group
This compound is a widely utilized building block in Boc-SPPS. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group offers a key advantage over the simpler benzyloxycarbonyl (Z) group due to its enhanced acid lability. The electron-withdrawing nature of the chlorine atom facilitates the cleavage of the protecting group during the final deprotection step, which is particularly beneficial for ensuring complete deprotection in long and complex peptides where steric hindrance can be a factor.
While direct quantitative comparisons in the synthesis of the same "difficult" peptide using different lysine protecting groups are not extensively documented in publicly available literature, the chemical principles and extensive use of this compound in the synthesis of challenging targets underscore its utility.
Comparison of Lysine Protecting Groups in Boc-SPPS
The following table provides a qualitative and semi-quantitative comparison of commonly used lysine derivatives in Boc-SPPS for the synthesis of long or difficult peptides.
| Feature | This compound | Boc-D-Lys(Z)-OH | Boc-D-Lys(Fmoc)-OH |
| Protecting Group | Nε-2-Chlorobenzyloxycarbonyl | Nε-Benzyloxycarbonyl | Nε-9-Fluorenylmethyloxycarbonyl |
| Primary Application | Boc-SPPS of long/difficult peptides | General Boc-SPPS | Orthogonal protection schemes, on-resin side-chain modification |
| Stability to Nα-Boc Deprotection (TFA) | High | High | Very High (Acid Stable) |
| Cleavage Conditions | Strong acids (e.g., HF, TFMSA)[1] | Strong acids (e.g., HF, TFMSA) | Base (e.g., piperidine)[1] |
| Relative Cleavage Efficiency | Higher than Z-group | Standard | N/A (Orthogonal) |
| Side Reaction Potential | Low | Low | Potential for side-chain modification if Fmoc is unintentionally cleaved |
| Advantages for Difficult Sequences | Enhanced cleavage efficiency ensures complete deprotection. | Standard, cost-effective option. | Allows for selective deprotection and modification of the lysine side-chain on-resin. |
| Disadvantages for Difficult Sequences | Higher cost compared to Boc-D-Lys(Z)-OH. | May require longer cleavage times or harsher conditions for complete removal in very long peptides. | Not typically used for standard elongation in Boc-SPPS due to its base lability. |
Experimental Protocols
The following section details a representative manual protocol for Boc-SPPS of a generic "difficult" hydrophobic peptide, such as a fragment of a transmembrane protein or an aggregating peptide like Acyl Carrier Protein (ACP) (65-74). This protocol highlights the steps where the choice of this compound is beneficial.
Materials and Reagents:
-
Resin: Merrifield resin (for peptide acids) or MBHA resin (for peptide amides), 0.5-1.0 mmol/g substitution.
-
Amino Acids: Nα-Boc protected amino acids, including this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger (9:1 v/v).
-
Precipitation/Washing Solvent: Cold diethyl ether.
Protocol Steps:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Nα-Boc protected amino acid to the resin using standard coupling protocols.
-
Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain and wash the resin with DCM followed by IPA and then DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add 10% DIEA in DCM and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Nα-Boc amino acid (e.g., this compound) (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (6 equivalents) to the reaction vessel.
-
Agitate for 1-2 hours. Monitor the coupling reaction using the Kaiser test. For difficult couplings, a second coupling may be necessary.
-
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Nα-Boc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Carefully transfer the dried resin to an HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Condense anhydrous HF into the reaction vessel at -78°C.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring. The enhanced lability of the 2-Cl-Z group facilitates its removal under these conditions.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logic described, the following diagrams are provided.
Conclusion
For the synthesis of long and difficult peptides, where aggregation and incomplete reactions are significant hurdles, the Boc/Bzl strategy offers a robust alternative to the Fmoc/tBu approach. Within this framework, this compound stands out as a superior choice for protecting the lysine side chain. Its enhanced acid lability ensures efficient removal during the final, harsh cleavage step, minimizing the risk of incomplete deprotection and the formation of difficult-to-separate impurities. While the initial cost of this reagent may be higher than its non-chlorinated counterpart, the potential for improved crude peptide purity and higher overall yield for challenging sequences makes it a valuable tool for researchers and professionals in the field of peptide chemistry and drug development.
References
A Comparative Guide to Peptide Purity: An Analysis of Lysine Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is paramount for achieving reliable and reproducible results in research and therapeutic applications. The choice of protecting groups for trifunctional amino acids, such as lysine, is a critical determinant of the final peptide's purity, influencing the efficiency of synthesis and the complexity of subsequent purification. This guide provides an objective comparison of the performance of commonly used lysine derivatives in Fmoc-based solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
Introduction to Orthogonal Protection in Peptide Synthesis
Solid-phase peptide synthesis relies on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under specific conditions without affecting others. For lysine, the ε-amino group (Nε) of its side chain must be protected to prevent unwanted reactions during peptide chain elongation. The choice of this protecting group dictates the strategies available for synthesizing complex peptides, such as those with branches, cyclic structures, or site-specific modifications.
This guide focuses on a comparative analysis of three widely used Fmoc-lysine derivatives:
-
Fmoc-Lys(Boc)-OH: The most common and cost-effective choice, where the tert-butyloxycarbonyl (Boc) group provides acid-labile protection.
-
Fmoc-Lys(Dde)-OH: Employs the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is labile to hydrazine, offering an orthogonal protection scheme.
-
Fmoc-Lys(ivDde)-OH: A more sterically hindered version of the Dde group, the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group, designed to minimize side reactions associated with Dde.
Data Presentation: Purity Comparison of Peptides Synthesized with Different Lysine Derivatives
| Lysine Derivative | Peptide Synthesized | Synthesis Method | Reported Crude Purity (%) | Reference |
| Fmoc-Lys(Boc)-OH | Glucagon (29-mer) | Manual SPPS | 53.49% (with unpurified Fmoc-AAs) | [1] |
| Glucagon (29-mer) | Manual SPPS | 68.08% (with purified Fmoc-AAs) | [1] | |
| Fmoc-Lys(Dde)-OH | GLP-1 Analogue | Solid-Phase Synthesis | 35-55% | [2] |
| Fmoc-Lys(ivDde)-OH | Tetra-branched Antifreeze Peptide | Microwave-Enhanced SPPS | 71% | [3] |
| Histone H2B-Ubiquitin Conjugate | Microwave-Enhanced SPPS | 75% | [3] | |
| Lactoferricin-Lactoferrampin Chimera | Microwave-Enhanced SPPS | 77% | [3] |
Note: The data presented in this table are illustrative and collated from different studies. A direct comparison of these values should be made with caution due to the varying nature of the peptides and synthetic methodologies.
Key Considerations for Selecting a Lysine Derivative
-
Fmoc-Lys(Boc)-OH: This is the standard and most economical choice for the synthesis of linear peptides where no side-chain modification is required. The Boc group is stable to the piperidine used for Fmoc deprotection and is efficiently removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[4]
-
Fmoc-Lys(Dde)-OH: The Dde group offers orthogonality to the acid-labile Boc group and the base-labile Fmoc group. It can be selectively removed using hydrazine, allowing for on-resin modification of the lysine side chain, such as branching, cyclization, or the attachment of labels.[5] However, the Dde group has been reported to be somewhat unstable under certain conditions and can be prone to migration to other free amino groups in the peptide chain.
-
Fmoc-Lys(ivDde)-OH: The ivDde group was developed to address the stability issues of the Dde group. Its increased steric hindrance minimizes the risk of migration and premature cleavage, making it a more robust choice for complex syntheses requiring orthogonal protection.[3] The removal of the ivDde group also utilizes hydrazine and can be monitored spectrophotometrically.[6]
Mandatory Visualizations
Here we provide diagrams illustrating key workflows and logical relationships in peptide synthesis using different lysine derivatives.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
References
Safety Operating Guide
Proper Disposal of Boc-D-Lys(2-Cl-Z)-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Boc-D-Lys(2-Cl-Z)-OH, a protected amino acid commonly used in peptide synthesis, tailored for researchers, scientists, and drug development professionals.
The primary source of information for the disposal of any chemical is its Safety Data Sheet (SDS). For this compound, the SDS indicates that the product should be disposed of as hazardous waste. It is imperative to adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Unused or waste this compound should be collected in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical and properly marked as "Hazardous Waste."
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.
-
-
Container Management:
-
Ensure the waste container is in good condition, free from leaks or damage.
-
Keep the container securely closed except when adding waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name (this compound) and any other required information to the disposal service.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Deface or remove the original label before disposal.
-
Never dispose of this compound down the drain or in the regular trash. This compound's environmental and toxicological properties necessitate professional hazardous waste management.
Quantitative Safety Data Summary
For a quick reference, the following table summarizes key safety information for this compound.
| Parameter | Value | Source |
| GHS Classification | Not classified as a hazardous substance or mixture. | Merck SDS |
| Storage Temperature | 2-8°C | Merck SDS |
| Personal Protective Equipment | Eye protection, protective gloves, lab coat | Merck SDS |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment. Always consult your institution's specific safety and disposal protocols.
Essential Safety and Operational Guide for Handling Boc-D-Lys(2-Cl-Z)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-D-Lys(2-Cl-Z)-OH (CAS No: 57096-11-4). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this compound.
Compound Information and Hazard Assessment
Key Compound Data:
| Property | Value | Source |
| Molecular Formula | C19H27ClN2O6 | --INVALID-LINK-- |
| Molecular Weight | 414.88 g/mol | --INVALID-LINK-- |
| Appearance | White to slight yellow to beige powder | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risks when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards. | Protects against dust particles and potential splashes of solutions. |
| Face Shield | Recommended when there is a significant splash hazard. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant. Double gloving is recommended. | Prevents skin contact with the compound. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and clothing from accidental spills and contamination. |
| Respiratory Protection | N95 Respirator or Dust Mask | Recommended when handling the solid powder outside of a fume hood. | Avoids inhalation of fine dust particles. |
| General Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice. | Protects against spills and physical hazards. |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls:
-
Ventilation: All handling of the solid compound, including weighing and initial dissolution, should be performed in a certified chemical fume hood to minimize inhalation risk.
Experimental Protocol: Weighing and Dissolving
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of the powdered compound using a tared weigh boat or appropriate container. Use spatulas to handle the solid and avoid generating dust.
-
Transfer: Gently transfer the weighed powder to the reaction vessel or a suitable container for dissolution.
-
Dissolution: Add the appropriate solvent (e.g., DMF, DCM) slowly and carefully to the solid.[1] Swirl or stir gently to dissolve. The compound is reportedly soluble in DMF and DCM.[1]
-
Cleanup: After handling, decontaminate the spatula and any other reusable equipment. Dispose of all single-use contaminated materials as outlined in the disposal plan below.
Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. While not classified as hazardous, it should be disposed of as chemical waste.
Disposal Decision Tree
Disposal Protocols:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered chemical waste. These items should be collected in a designated, labeled hazardous waste container for solids.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container for liquid organic waste. Do not pour solutions down the drain.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. Once decontaminated, the empty container can be disposed of in the regular trash, with the label defaced.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and contaminated surfaces into a sealed container for disposal as solid chemical waste. Ensure proper PPE is worn during spill cleanup.
Always follow your institution's specific guidelines for chemical waste disposal. When in doubt, consult with your Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
